N-Boc-Biotinylethylenediamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNEHFEIXQVDG-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652484 | |
| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225797-46-6 | |
| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Application of N-Boc-Biotinylethylenediamine in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-Biotinylethylenediamine is a versatile biochemical reagent that serves as a valuable tool for the biotinylation of molecules of interest. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a stable ethylenediamine (B42938) spacer, and a temporary tert-butyloxycarbonyl (Boc) protecting group, allows for a controlled and targeted conjugation process. This guide provides a comprehensive overview of the core applications, experimental protocols, and technical considerations for utilizing this compound in a variety of biochemical contexts, including protein and peptide labeling, affinity chromatography, and the development of targeted drug delivery systems.
The primary utility of this compound lies in its ability to introduce a biotin label to molecules containing a reactive carboxyl group. The Boc protecting group masks a primary amine, preventing its reactivity until its desired use. Upon removal of the Boc group under acidic conditions, a reactive primary amine is exposed. This amine can then be covalently linked to a carboxyl group on a target molecule, such as a protein, peptide, or functionalized nanoparticle, typically through the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS). This process effectively tethers the biotin molecule to the target, enabling its subsequent detection, purification, or immobilization.
Core Applications in Biochemistry
The principal applications of this compound stem from the remarkably strong and specific interaction between biotin and avidin or streptavidin (K_d ≈ 10⁻¹⁵ M). This interaction forms the basis for numerous detection and purification techniques.
-
Protein and Peptide Biotinylation: The most common application is the covalent attachment of biotin to proteins and peptides. This is particularly useful for molecules where labeling primary amines (e.g., lysine (B10760008) residues) could interfere with their biological activity. By targeting carboxyl groups (aspartic acid, glutamic acid, or the C-terminus), a more functionally conservative biotinylation can often be achieved.
-
Affinity Chromatography: Biotinylated molecules can be efficiently captured and purified from complex mixtures using streptavidin- or avidin-immobilized resins. This technique is widely used for the isolation of specific proteins, protein complexes, and other biomolecules.
-
Immunoassays: Biotinylated antibodies or antigens are integral components of various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. The biotin-streptavidin interaction provides a highly sensitive method for detecting and quantifying target molecules.
-
Drug Delivery and Targeting: The biotin moiety can serve as a targeting ligand to deliver drugs or imaging agents to cells or tissues that overexpress biotin receptors. This compound can be used to functionalize nanoparticles or drug carriers with biotin for this purpose.
-
Surface Immobilization: Biomolecules can be biotinylated and then immobilized on streptavidin-coated surfaces, such as microplates, biosensors, or microarrays, for a variety of binding and interaction studies.
Data Presentation
While specific quantitative data for the efficiency of this compound is not extensively published in a comparative format, the following table summarizes typical efficiencies for related biotinylation and deprotection reactions, which can serve as a general guideline. Researchers should empirically determine the optimal conditions for their specific application.
| Parameter | Typical Value/Range | Notes |
| N-Boc Deprotection Yield | >90% | Highly dependent on the substrate and reaction conditions. Can be near quantitative with appropriate acid and scavengers. |
| EDC/NHS Coupling Efficiency | 50-80% | Varies significantly with the nature of the protein/peptide, buffer conditions, and stoichiometry of reagents. |
| In Vitro Biotinylation Efficiency | 70-95% | Refers to the percentage of target molecules that are successfully biotinylated. |
| In Situ Biotinylation Efficiency | ~75% | Biotinylation that occurs within a cellular context, which can be less efficient than in vitro reactions. |
| Recovery from Streptavidin Resin | Quantitative under harsh elution | Elution of biotinylated molecules from streptavidin typically requires denaturing conditions due to the high-affinity interaction. |
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps involving this compound.
Protocol 1: Deprotection of this compound to Yield Biotinylethylenediamine
This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (B1667542) or thioanisole (B89551) (scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add a scavenger, such as anisole or thioanisole (typically 5-10% v/v), to the solution. This is to prevent side reactions with the tert-butyl cation that is generated during deprotection.
-
Under a nitrogen or argon atmosphere, slowly add TFA to the solution. A common concentration is 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM by rotary evaporation.
-
Precipitate the deprotected product, Biotinylethylenediamine trifluoroacetate (B77799) salt, by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum. The resulting Biotinylethylenediamine is now ready for conjugation.
Protocol 2: Conjugation of Biotinylethylenediamine to a Carboxyl-Containing Protein using EDC/NHS Chemistry
This protocol details the covalent linkage of the deprotected Biotinylethylenediamine to a protein's carboxyl groups.
Materials:
-
Biotinylethylenediamine (from Protocol 1)
-
Protein with accessible carboxyl groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein to be biotinylated in the Activation Buffer.
-
Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add EDC and NHS to the protein solution. A typical molar excess is 10-20 fold of each reagent over the protein concentration. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Immediately add a 20-50 fold molar excess of Biotinylethylenediamine (dissolved in Coupling Buffer) to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
The biotinylated protein is now ready for use. The efficiency of biotinylation can be assessed using methods such as the HABA assay, mass spectrometry, or a Western blot with streptavidin-HRP.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and a typical experimental workflow.
N-Boc-Biotinylethylenediamine: A Technical Guide to Commercial Sources and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Boc-Biotinylethylenediamine, a key reagent for biotinylation in various research and drug development applications. This document details its commercial availability, key technical specifications, and provides detailed experimental protocols for its use in creating stable bioconjugates.
Introduction to this compound
This compound is a versatile linker molecule that incorporates a biotin (B1667282) moiety for detection or purification, a stable ethylenediamine (B42938) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group masks a primary amine, allowing for controlled, sequential conjugations. This reagent is particularly valuable for introducing a biotin label to a molecule and subsequently using the deprotected amine to conjugate to another molecule, for instance, to a protein, peptide, or drug molecule.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer this compound (CAS No. 225797-46-6). The following table summarizes the technical specifications from several prominent vendors to facilitate selection based on research needs.
| Supplier | Product Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| MedChemExpress | HY-W546498 | >98% | C₁₇H₃₀N₄O₄S | 386.51 | Room temperature in continental US; may vary elsewhere.[1] |
| Immunomart | TYD-01208 | Not specified | C₁₇H₃₀N₄O₄S | 386.51 | -20°C[2] |
| Nanjing Bike Biotechnology | Not specified | Not specified | C₁₇H₃₀N₄O₄S | 386.51 | Not specified |
| BroadPharm | BP-40760 | Not specified | C₁₇H₃₀N₄O₄S | 386.51 | -20°C |
Note: Purity and other specifications can vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.
Experimental Protocols
The use of this compound typically involves a three-stage process:
-
Biotinylation: Attachment of the this compound to a target molecule.
-
Boc Deprotection: Removal of the Boc protecting group to expose the primary amine.
-
Conjugation: Coupling of the deprotected biotinylated molecule to a second molecule.
General Biotinylation of a Primary Amine
This protocol describes the biotinylation of a primary amine on a target molecule using an activated ester of this compound.
Materials:
-
Target molecule with a primary amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and an equimolar amount of NHS in anhydrous DMF or DCM.
-
Add 1.1 molar equivalents of EDC or DCC to the solution.
-
Stir the reaction at room temperature for 4-12 hours to form the NHS ester.
-
-
Biotinylation Reaction:
-
Dissolve the target molecule in the reaction buffer.
-
Add the activated this compound-NHS ester to the target molecule solution. A molar excess (3-10 fold) of the biotinylating reagent is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the biotinylated product to remove unreacted biotinylating reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected biotinylated molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (for azeotropic removal of TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected biotinylated molecule in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this step 2-3 times.
-
Neutralize the resulting amine salt by dissolving the residue in an appropriate solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected biotinylated molecule.
Conjugation to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the coupling of the deprotected, amine-containing biotinylated molecule to a molecule containing a carboxylic acid.
Materials:
-
Deprotected, amine-containing biotinylated molecule
-
Molecule with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or an amine-containing buffer)
-
Purification system
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the molecule containing the carboxylic acid in the Activation Buffer.
-
Add EDC (e.g., 2-10 mM) and Sulfo-NHS (e.g., 5-25 mM) to the solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Immediately add the deprotected, amine-containing biotinylated molecule to the activated carboxyl solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution.
-
Purify the final biotinylated conjugate using an appropriate method to remove unreacted molecules and byproducts.
-
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the biotinylation of a primary amine.
Caption: Workflow for Boc deprotection and subsequent conjugation.
Caption: Principle of biotin-avidin interaction for detection and purification.
References
An In-depth Technical Guide on the Core Mechanism of Action of N-Boc-Biotinylethylenediamine as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-Biotinylethylenediamine serves as a fundamental building block in the field of bioconjugation, enabling the attachment of a biotin (B1667282) moiety to various molecules of interest, such as proteins, peptides, nucleic acids, and small molecule drugs. The core utility of this linker lies in the extraordinarily high affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10-15 M), a principle that is widely exploited for detection, purification, and targeted delivery applications. The linker itself, composed of an ethylenediamine (B42938) spacer, provides a short, flexible connection that minimizes steric hindrance between the biotin and the conjugated biomolecule. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is a key feature, allowing for a controlled, stepwise conjugation strategy. This guide provides a detailed overview of the mechanism of action of this compound, including its chemical activation, conjugation methodologies, and applications in research and drug development.
Core Mechanism of Action
The mechanism of action of this compound as a linker can be dissected into three key stages:
-
Deprotection of the Boc Group: The this compound is supplied with its terminal primary amine protected by a Boc group. This protecting group is stable under many reaction conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA). The deprotection step yields a free primary amine, rendering the biotin linker reactive towards a variety of functional groups.
-
Conjugation to the Target Molecule: The newly exposed primary amine on the biotin-ethylenediamine linker is nucleophilic and can be covalently coupled to a target molecule. A common and efficient method for this conjugation is the reaction with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target molecule. This reaction forms a stable amide bond, securely linking the biotin moiety to the molecule of interest.
-
Biotin-Streptavidin Recognition: Once conjugated, the biotinylated molecule can be specifically recognized by streptavidin or avidin. This highly specific and robust interaction is the cornerstone of its utility. In drug delivery, for instance, if a cancer cell overexpresses a biotin receptor, a biotinylated drug can be targeted to that cell. In laboratory applications, this interaction is used for the highly selective capture and purification of the biotinylated molecule from a complex mixture.
Experimental Protocols
Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free amine of biotinylethylenediamine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per gram of the compound).
-
Add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, or a 25% TFA solution in DCM.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.
-
Wash the organic solution with saturated aqueous NaHCO3 solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected biotinylethylenediamine. The product is typically used in the next step without further purification.
Conjugation of Biotinylethylenediamine to an NHS-Activated Protein
This protocol outlines the conjugation of the deprotected biotin linker to a protein that has been activated with an NHS ester.
Materials:
-
Deprotected biotinylethylenediamine (from the previous protocol)
-
NHS-activated protein
-
Conjugation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve the NHS-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the deprotected biotinylethylenediamine in the conjugation buffer.
-
Add the biotinylethylenediamine solution to the protein solution. A molar excess of the biotin linker (e.g., 10- to 50-fold) is typically used to ensure efficient conjugation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the biotinylated protein from excess, unreacted biotin linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Quantification of Biotinylation using the HABA Assay
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method to determine the degree of biotinylation.[2][3][4][5]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Biotin standards of known concentration
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using the biotin standards.
-
Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500).
-
Add a known amount of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again after the reading stabilizes. The absorbance will decrease as biotin displaces HABA from avidin.
-
The change in absorbance is used to calculate the concentration of biotin in the sample by comparing it to the standard curve.
-
The moles of biotin per mole of protein can then be calculated.
Data Presentation
The efficiency of biotinylation and the stability of the resulting conjugate are critical parameters. The following tables provide representative data for a typical biotinylation experiment.
Table 1: Biotinylation Efficiency Determined by HABA Assay
| Sample | Protein Concentration (mg/mL) | Moles of Protein | ΔA500 | Moles of Biotin | Moles of Biotin per Mole of Protein |
| Biotinylated Antibody | 2.0 | 1.33 x 10-8 | 0.25 | 8.0 x 10-8 | 6.0 |
| Unlabeled Antibody | 2.0 | 1.33 x 10-8 | 0.01 | N/A | N/A |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the protein and reaction conditions.
Table 2: Stability of the Biotin-Protein Amide Bond
| Condition | Incubation Time (days) | % Intact Conjugate |
| PBS, pH 7.4, 4°C | 30 | >98% |
| PBS, pH 7.4, 37°C | 7 | ~95% |
| Human Serum, 37°C | 7 | ~90% |
Note: The amide bond formed is generally very stable under physiological conditions.[6][7][8]
Mandatory Visualization
Caption: Experimental workflow for biotinylation.
Caption: Biotin-mediated targeted drug delivery.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group in Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, nucleic acids, or other molecules, is a cornerstone technique for detection, purification, and immobilization. While a plethora of biotinylation reagents exist, those incorporating the tert-butoxycarbonyl (Boc) protecting group offer a unique level of control, enabling sequential and site-specific modifications. This technical guide provides a comprehensive overview of the chemistry, applications, and methodologies surrounding Boc-protected biotinylation reagents, empowering researchers to leverage this powerful tool in their experimental designs.
The Chemistry of the Boc Protecting Group in Biotinylation
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines in organic synthesis. Its utility in biotinylation reagents stems from its ability to mask a reactive amine, preventing it from participating in unwanted side reactions. This temporary protection allows for a two-step labeling strategy, providing greater control over the conjugation process.
Mechanism of Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate (B1207046).
Mechanism of Deprotection: The key advantage of the Boc group is its lability under acidic conditions. Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), cleaves the carbamate bond. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. The resulting carbamic acid readily decarboxylates to liberate the free amine. This deprotection is typically rapid and efficient, occurring under conditions that are generally mild enough to preserve the integrity of most biomolecules.
Boc-protected biotinylation reagents typically incorporate the Boc group on a primary amine located on a spacer arm attached to the biotin molecule. This design allows for the initial attachment of the biotin moiety to a target via a different reactive group (e.g., an N-hydroxysuccinimide ester), followed by the selective removal of the Boc group to reveal a new reactive site for further conjugation.
Quantitative Data on Biotinylation Reagents
The efficiency of biotinylation is a critical parameter in experimental design. While direct, side-by-side quantitative comparisons of Boc-protected versus non-protected biotinylation reagents are not extensively documented in readily available literature, the yields of synthesis for the foundational components are well-established. The efficiency of the subsequent biotinylation step is influenced by factors such as protein concentration, buffer composition, and the molar ratio of the reagent to the protein.
| Reagent Synthesis Step | Reactants | Product | Typical Yield (%) | Reference |
| Biotin-NHS Ester Synthesis | Biotin, N,N′-Disuccinimidyl carbonate, Triethylamine | Biotin-NHS Ester | 98 | [1] |
| Boc-Amine Intermediate Synthesis | Diamine, Boc Anhydride | Mono-Boc-protected Diamine | 34 | [2] |
| Boc-Biotin Conjugate Synthesis | Biotin-NHS, Mono-Boc-protected Diamine | Boc-Amine-Biotin | Not explicitly stated | [2] |
| Boc-Biotin-NHS Ester Synthesis | Diacid-Biotin Conjugate, N,N′-Disuccinimidyl carbonate | Boc-Biotin-NHS Ester | 64-66 | [1] |
Note: The yields for protein biotinylation reactions using NHS esters typically result in the incorporation of 3-12 biotin molecules per antibody, depending on the reaction conditions.[3] The efficiency of the initial biotinylation step using a Boc-protected NHS ester is expected to be comparable to its non-protected counterpart under similar conditions. The critical factor for the overall yield of a two-step process is the efficiency of both the initial labeling and the subsequent deprotection and secondary conjugation steps.
Experimental Protocols
Synthesis of a Boc-Protected Biotinylation Reagent: Boc-NH-PEG-Biotin
This protocol describes the synthesis of a Boc-protected, amine-reactive biotinylation reagent with a polyethylene (B3416737) glycol (PEG) spacer.
Materials:
-
Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Mono-Boc-protected PEG-diamine
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Biotin: Dissolve biotin (1 eq) and NHS (1.1 eq) in anhydrous DMF. Add DCC (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with a small amount of DMF.
-
Conjugation with Boc-PEG-Amine: To the filtrate containing the activated Biotin-NHS ester, add a solution of mono-Boc-protected PEG-diamine (1 eq) in DMF. Stir the reaction at room temperature for 24 hours.
-
Work-up: Remove the DMF under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain pure Boc-NH-PEG-Biotin.
Two-Step Labeling of Cell Surface Proteins
This protocol outlines a general procedure for the sequential labeling of cell surface proteins using a Boc-protected, NHS-activated biotinylation reagent.
Materials:
-
Adherent cells in culture
-
Phosphate-buffered saline (PBS), pH 8.0, ice-cold
-
Boc-biotin-NHS ester reagent
-
Anhydrous DMSO
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Deprotection solution (e.g., 50% TFA in DCM, freshly prepared)
-
Neutralization buffer (e.g., 5% DIPEA in DCM)
-
Secondary labeling reagent (e.g., a fluorescent dye-NHS ester)
-
Lysis buffer
-
Streptavidin-agarose beads
Procedure:
Step 1: Initial Biotinylation
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Prepare a stock solution of the Boc-biotin-NHS ester in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.5-1 mg/mL).
-
Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.
-
Remove the biotinylation solution and quench the reaction by washing the cells three times with ice-cold quenching buffer.
Step 2: Boc Deprotection
-
Wash the cells twice with ice-cold PBS.
-
Carefully add the freshly prepared deprotection solution to the cells and incubate for 10-20 minutes at room temperature. Caution: TFA is highly corrosive.
-
Remove the deprotection solution and immediately wash the cells three times with ice-cold DCM to remove residual TFA.
-
Neutralize the cells by washing three times with neutralization buffer.
-
Wash the cells three times with ice-cold PBS.
Step 3: Secondary Labeling
-
Prepare a solution of the secondary labeling reagent (e.g., fluorescent dye-NHS ester) in PBS (pH 8.0).
-
Incubate the cells with the secondary labeling solution for 30 minutes on ice.
-
Quench the reaction by washing three times with quenching buffer.
Step 4: Lysis and Analysis
-
Lyse the cells using an appropriate lysis buffer.
-
The biotinylated and secondarily labeled proteins can now be analyzed, for example, by affinity purification using streptavidin beads followed by SDS-PAGE and fluorescence imaging.
Visualizing Workflows and Pathways
The strategic use of Boc-protected biotinylation reagents enables sophisticated experimental designs. Below are Graphviz diagrams illustrating key logical workflows.
Conclusion
Boc-protected biotinylation reagents represent a sophisticated class of tools for the controlled modification of biomolecules. By providing a mechanism for the temporary masking of a reactive amine, these reagents facilitate sequential and site-specific labeling strategies that are not possible with conventional, single-step biotinylation methods. This in-depth guide has provided the foundational chemical principles, available quantitative data, detailed experimental protocols, and logical workflows to empower researchers in the effective application of Boc-protected biotinylation reagents. The ability to perform multi-step conjugations opens up new avenues for the design of complex bioconjugates, the study of protein-protein interactions, and the development of novel therapeutic and diagnostic agents. As the demand for more precise and versatile bioconjugation techniques grows, the strategic use of protecting groups like Boc will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical biology and drug discovery.
References
A Technical Guide to Biotinylation for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotinylation
Biotinylation is a powerful and widely used biochemical technique that involves the covalent attachment of biotin (B1667282), a small water-soluble vitamin (Vitamin B7), to a protein or other macromolecule.[1][2][3] This process is invaluable in various scientific disciplines, including molecular biology, biochemistry, and proteomics, due to the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin.[1][2][3][4] This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest known non-covalent biological interactions.[3][5] The small size of the biotin molecule (244.31 g/mol ) allows it to be conjugated to proteins often without significantly altering their biological function.[2][4]
The versatility of biotinylation has led to its adoption in a myriad of applications within research and drug development.[6] These include the detection and quantification of proteins in assays like ELISA and Western blotting, affinity purification of proteins from complex mixtures, cell surface labeling, and studying protein-protein interactions.[1][5][7] In the pharmaceutical industry, biotinylation is instrumental in drug discovery for screening target interactions, enhancing drug delivery to specific cells, and in the development of sensitive diagnostic assays.[1][6][7][][9]
This guide provides an in-depth overview of the core principles of biotinylation, a comparison of common labeling chemistries, detailed experimental protocols, and applications relevant to researchers and professionals in drug development.
Biotinylation Chemistries and Reagents
The choice of biotinylation reagent is critical and depends on the target protein and the desired experimental outcome. Reagents are designed with a reactive group that targets a specific functional group on the protein, a spacer arm, and the biotin moiety itself.[10] The spacer arm is important as it can reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin.[4][10]
There are two primary approaches to protein biotinylation: chemical and enzymatic.[1][2]
Chemical Biotinylation
Chemical biotinylation involves the use of reactive biotin derivatives that form covalent bonds with specific amino acid side chains.[2][4] This method is generally straightforward but can result in random labeling at multiple sites on the protein.[2]
Targeting Primary Amines (Lysine, N-terminus): This is the most common approach due to the abundance of lysine (B10760008) residues and the N-terminal alpha-amine on most proteins.[5][11] N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose, reacting with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[2][12][13][14][15]
Targeting Sulfhydryls (Cysteine): This method is more specific than amine labeling as free sulfhydryl groups are less common in proteins.[4][5] Maleimide-activated biotin reagents are typically used, which react with free sulfhydryls at a neutral pH (6.5-7.5) to form a stable thioether bond.[16][17] If the protein of interest does not have free sulfhydryls, disulfide bonds can be reduced to generate them.[5][17]
Targeting Carboxyl Groups (Aspartic Acid, Glutamic Acid, C-terminus): Carboxyl groups can be targeted using a carbodiimide (B86325) crosslinker like EDC, which activates the carboxyl group to react with an amine-containing biotin derivative.[4] This reaction is typically performed at a slightly acidic pH (4.5-5.5).[4]
Targeting Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to create reactive aldehyde groups, which can then be labeled with biotin hydrazide.[18]
Enzymatic Biotinylation
Enzymatic biotinylation offers site-specific labeling, which is crucial when random chemical modification could compromise protein function.[1][2][3] This method utilizes the E. coli biotin ligase, BirA, which recognizes a specific 15-amino acid sequence known as the AviTag (GLNDIFEAQKIEWHE).[4][19] The target protein is genetically engineered to include the AviTag, and BirA then catalyzes the covalent attachment of biotin to the specific lysine residue within this tag.[4][19] This results in a homogeneously biotinylated protein with a 1:1 stoichiometry of biotin to protein.[20]
Comparison of Common Biotinylation Reagents
| Reagent Type | Target Functional Group | Optimal pH | Advantages | Disadvantages |
| NHS-Ester Biotin | Primary Amines (-NH₂) | 7.2 - 8.5 | High reactivity, wide availability. | Can inactivate proteins if primary amines are in the active site; random labeling.[11][12] |
| Sulfo-NHS-Ester Biotin | Primary Amines (-NH₂) | 7.2 - 8.5 | Water-soluble, allowing for reaction in aqueous buffers without organic solvents.[14] | Same as NHS-Ester Biotin. |
| Maleimide-Biotin | Sulfhydryls (-SH) | 6.5 - 7.5 | More specific than amine labeling; stable thioether bond.[16][17] | Requires free sulfhydryl groups, which may necessitate a reduction step.[5][17] |
| Biotin Hydrazide | Aldehydes (from oxidized carbohydrates) | 4.5 - 5.5 | Specific for glycoproteins. | Requires an oxidation step which could potentially damage the protein. |
| EDC with Amine-Biotin | Carboxyls (-COOH) | 4.5 - 5.5 | Targets acidic residues. | Requires a two-step reaction; potential for cross-linking.[4] |
| BirA Enzyme/AviTag | Specific Lysine in AviTag | 7.0 - 8.0 | Site-specific, 1:1 labeling, preserves protein function.[3][19] | Requires genetic modification of the target protein. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein using an NHS-Ester Reagent
This protocol describes the general procedure for labeling a protein with an amine-reactive biotinylation reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the biotinylation reaction.[13][14] If necessary, perform a buffer exchange.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[21] The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions.[13][14]
-
Biotinylation Reaction:
-
Calculate the required amount of biotin reagent to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[21]
-
Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[21]
-
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[12] Incubate for an additional 15-30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted biotin from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12][21]
-
Quantification of Biotinylation (Optional but Recommended): Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a streptavidin gel-shift assay.[4]
Protocol 2: Biotinylation of a Protein using a Maleimide Reagent
This protocol outlines the procedure for labeling a protein with a sulfhydryl-reactive biotinylation reagent.
Materials:
-
Protein of interest containing free sulfhydryl groups (1-10 mg/mL in a sulfhydryl-free buffer, e.g., PBS, pH 7.2)
-
Maleimide-biotin reagent
-
Anhydrous DMSO
-
(Optional) Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.
-
Desalting column for purification
Procedure:
-
Protein Preparation: The protein must be in a buffer at pH 6.5-7.5.[17][18] If the protein has no free sulfhydryls, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[16] Immediately remove the reducing agent using a desalting column before proceeding.[18]
-
Biotin Reagent Preparation: Prepare a stock solution of the maleimide-biotin reagent in anhydrous DMSO (e.g., 5-10 mg/mL) immediately before use.[22]
-
Biotinylation Reaction:
-
Purification: Remove the unreacted maleimide-biotin by passing the reaction mixture through a desalting column.[22]
Visualizing Biotinylation Workflows and Principles
Applications in Drug Development and Research
Biotinylation is a cornerstone technique in modern biological research and pharmaceutical development.[6]
-
Immunoassays: Biotinylated antibodies are extensively used in ELISA, Western blotting, and immunohistochemistry to detect and quantify target proteins with high sensitivity.[3][7] The biotin-streptavidin system allows for signal amplification, leading to improved detection limits.[7]
-
Affinity Purification: Biotinylated proteins or antibodies can be used to isolate their binding partners from complex biological samples.[1] The biotinylated "bait" is incubated with the sample, and the resulting complex is captured on an avidin or streptavidin-coated solid support.
-
Cell Surface Labeling: Membrane-impermeable biotinylation reagents can be used to label proteins on the surface of living cells.[1][23][24] This allows for the study of cell surface protein expression, trafficking, and interactions.
-
Drug Discovery and Screening: Biotinylated drug targets can be immobilized on a surface to screen for small molecules or biological drugs that bind to them.[1][6] This is a common strategy in high-throughput screening campaigns.
-
Targeted Drug Delivery: The biotin-avidin system can be exploited for targeted drug delivery.[][9] For instance, a drug can be conjugated to biotin, and an antibody targeting a specific cell type can be conjugated to avidin. This allows for the specific delivery of the drug to the target cells, potentially reducing off-target effects.[]
Conclusion
Biotinylation is a robust and versatile technique for labeling proteins and other macromolecules. The strength and specificity of the biotin-avidin/streptavidin interaction have made it an indispensable tool in both basic research and the development of new therapeutics and diagnostics. A thorough understanding of the different biotinylation chemistries and careful optimization of the labeling protocol are essential for achieving reliable and reproducible results. This guide provides a solid foundation for researchers and drug development professionals to effectively implement biotinylation strategies in their work.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]
- 7. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 9. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 10. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 20. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. proteochem.com [proteochem.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
The Strategic Spacer: Unveiling the Critical Role of Ethylenediamine in Biotinylation Reagents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies, is a cornerstone technique in modern life sciences and drug development. The exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) provides a versatile and robust tool for detection, purification, and immobilization of biomolecules.[1][2] The success of these applications, however, often hinges on a seemingly minor component of the biotinylation reagent: the spacer arm. This guide delves into the crucial role of the spacer arm, with a specific focus on the ethylenediamine (B42938) spacer, providing a technical overview of its function, applications, and the methodologies for its use.
The Core Problem: Steric Hindrance
The biotin-binding pocket of avidin and streptavidin is situated approximately 9 Å below the protein's surface.[3] This recessed location can create significant steric hindrance when a biotin molecule is directly attached to a large biomolecule, impeding its ability to efficiently enter and bind within the pocket.[3] This hindrance can dramatically reduce the sensitivity and efficiency of detection and purification assays. The solution to this problem lies in the incorporation of a spacer arm, a chemical linker that positions the biotin moiety at a distance from the target molecule, thereby granting it unrestricted access to the binding site on avidin or streptavidin.[3]
The Function of the Spacer Arm
The spacer arm is a critical determinant of the efficacy of a biotinylation reagent. Its primary functions are to:
-
Mitigate Steric Hindrance: By extending the biotin molecule away from the surface of the labeled biomolecule, the spacer arm overcomes the steric barriers imposed by the bulky molecule, leading to an enhanced interaction between biotin and avidin.[3][4]
-
Improve Binding Affinity: Consequently, longer spacer arms generally result in a stronger binding interaction and higher sensitivity in assays.[3]
-
Enhance Solubility: Certain types of spacer arms, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, can increase the water solubility of both the biotinylation reagent and the final biotinylated molecule.[5][] This can be advantageous in preventing aggregation of labeled proteins.[5]
-
Provide Flexibility: A flexible spacer allows the biotin to orient itself optimally within the deep binding pocket of avidin, further contributing to a stable interaction.[7][8][9][10][11]
The logical relationship between spacer arm characteristics and experimental outcomes is illustrated below.
The Ethylenediamine Spacer: A Closer Look
Biotin ethylenediamine is a biotinylation reagent that features a short, flexible spacer arm terminating in a primary amine group. This terminal amine makes it particularly suited for labeling biomolecules at their carboxyl groups (e.g., on aspartate and glutamate (B1630785) residues or the C-terminus of proteins), phosphonyl groups, or carbonyl groups. The conjugation to carboxyl groups is typically achieved through a two-step reaction mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability.[12][13][14]
The diagram below illustrates how the ethylenediamine spacer facilitates the binding of a biotinylated protein to streptavidin.
Data Presentation: Comparison of Common Spacer Arms
While precise quantitative data for binding affinities can vary depending on the specific biomolecule and assay conditions, the following table summarizes the general characteristics and applications of ethylenediamine spacers in comparison to other commonly used spacer arms.
| Spacer Type | Representative Structure/Length | Key Features | Primary Applications & Considerations |
| Ethylenediamine | Biotin-NH-(CH₂)₂-NH₂ | Short, flexible, hydrophilic amine terminus. | Labeling of carboxyl, phosphonyl, and carbonyl groups via EDC/NHS chemistry.[13] Its short length may not be sufficient to overcome significant steric hindrance in all cases. |
| No Spacer (e.g., NHS-Biotin) | Biotin-NHS | ~13.5 Å | Intracellular labeling due to membrane permeability.[15] Prone to significant steric hindrance, which may reduce binding efficiency. |
| Long Chain (LC) (e.g., NHS-LC-Biotin) | Biotin-(CH₂)₅-CO-NH-(CH₂)₆-NHS | ~22.4 Å | General-purpose amine-reactive labeling with reduced steric hindrance compared to no-spacer versions. Increased hydrophobicity. |
| PEG Spacer (e.g., NHS-PEG4-Biotin) | Biotin-(PEG)₄-NHS | ~29.1 Å | Amine-reactive labeling. The hydrophilic PEG spacer increases water solubility, reduces aggregation, and minimizes non-specific binding.[5][] Often considered superior for sensitive applications.[16] |
| Cleavable Spacer (e.g., NHS-SS-Biotin) | Biotin-(spacer)-S-S-(spacer)-NHS | Variable | Allows for the release of the biotinylated molecule from avidin/streptavidin under reducing conditions. Useful for affinity purification when recovery of the target molecule is desired. |
Experimental Protocols
The following sections provide detailed methodologies for the biotinylation of a protein via its carboxyl groups using a biotin-ethylenediamine type reagent, subsequent purification, and quantification of biotin incorporation.
Protocol 1: Biotinylation of Protein Carboxyl Groups using EDC Chemistry
This protocol is adapted for a generic protein and may require optimization for specific targets.[12][13][14]
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Biotin-ethylenediamine or similar amine-terminated biotin reagent
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
(Optional but recommended) Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Reaction Buffer: Amine- and carboxylate-free buffer, e.g., 0.1 M MES, pH 4.7-6.0.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5, or 100 mM Glycine.
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine- and carboxylate-free buffer (e.g., MES buffer). If necessary, perform buffer exchange via dialysis or a desalting column.
-
Prepare Reagents:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-50 mM stock solution of the biotin-ethylenediamine reagent in anhydrous DMSO.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and (if used) a 20 mg/mL solution of Sulfo-NHS in the Reaction Buffer. These solutions are not stable and should be used promptly.
-
-
Reaction:
-
To your protein solution (e.g., 1 mL of a 2 mg/mL solution), add the biotin-ethylenediamine stock solution to achieve a final concentration of 1-5 mM. Mix gently.
-
(Optional) Add the Sulfo-NHS solution to the protein/biotin mixture to a final concentration of 5-10 mM.
-
Initiate the reaction by adding the EDC solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1] Alternatively, dialyze the sample extensively against the storage buffer.
-
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol describes the capture of a biotinylated protein from a complex mixture using streptavidin-agarose beads.[4]
Materials:
-
Streptavidin-agarose beads or streptavidin magnetic beads
-
Biotinylated protein sample (from Protocol 1 or a cell lysate)
-
Binding/Wash Buffer: e.g., PBS with 0.1% Tween-20
-
Elution Buffer: Harsh, denaturing conditions are typically required (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer and boiling).
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin bead slurry. Transfer an appropriate amount of beads (e.g., 50 µL of slurry for a small-scale pulldown) to a microcentrifuge tube.
-
Wash the beads 2-3 times with 500 µL of Binding/Wash Buffer. Pellet the beads by centrifugation or using a magnetic stand between washes.
-
-
Binding:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add 50-100 µL of Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.
-
Boil the sample for 5-10 minutes to break the biotin-streptavidin interaction and elute the protein.
-
Pellet the beads by centrifugation, and collect the supernatant containing the purified protein for downstream analysis (e.g., Western blot).
-
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.[17][18]
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin solution (commercially available kits are recommended)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.
-
Measure Baseline:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
-
Measure Sample:
-
Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well.
-
Wait for the reading to stabilize (approx. 2 minutes).
-
Measure and record the absorbance at 500 nm (A₅₀₀ Sample).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ Sample).
-
Use the molar extinction coefficient of the HABA/avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin. The moles of biotin per mole of protein can then be determined using the protein concentration. (Note: Commercial kits provide detailed calculation formulas).
-
The overall experimental workflow is visualized below.
Conclusion
The ethylenediamine spacer, while simple in structure, plays a strategic and enabling role in the field of biotinylation. By providing a short, flexible linker, it facilitates the conjugation of biotin to carboxyl groups, expanding the repertoire of biotinylation targets beyond primary amines. More broadly, the concept of the spacer arm is fundamental to the success of biotin-avidin based technologies. Understanding the interplay between spacer length, flexibility, and hydrophilicity allows researchers to select the optimal biotinylation reagent for their specific application, thereby enhancing the sensitivity, specificity, and overall success of their experiments. This guide provides the foundational knowledge and practical protocols to effectively utilize ethylenediamine and other spacer-containing biotinylation reagents in research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. anaspec.com [anaspec.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation using N-Boc-Biotinylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent attachment of biotin (B1667282) to proteins via their carboxyl groups using N-Boc-Biotinylethylenediamine. This two-step method involves the deprotection of the biotinylating agent followed by a carbodiimide-mediated conjugation to acidic residues (aspartic and glutamic acid) on the target protein. This approach is particularly useful when modification of primary amines (lysine residues) is undesirable as it may affect the protein's biological activity or a specific binding site.
Principle of the Method
The conjugation strategy involves two key stages:
-
Boc Deprotection: The this compound has a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group must be removed to expose the reactive amine, which is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).
-
EDC/NHS-mediated Amide Coupling: The deprotected biotinylethylenediamine, now possessing a free primary amine, is covalently linked to the carboxyl groups (-COOH) of the target protein. This is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the biotinylethylenediamine to form a stable amide bond. The inclusion of NHS stabilizes the activated carboxyl group by converting it to an NHS ester, which is less susceptible to hydrolysis in aqueous solution and reacts efficiently with the amine.[1]
Experimental Protocols
Materials Required
-
This compound
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Target protein in an amine-free buffer (e.g., MES or PBS, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
Dialysis tubing or centrifugal concentrators
-
Standard laboratory equipment (vortexer, centrifuge, pH meter, etc.)
Protocol 1: Deprotection of this compound
-
Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of 10 mg/mL in a chemical fume hood.
-
Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to pellet the solid and discard the supernatant. Wash the pellet with cold diethyl ether two more times to remove residual TFA.
-
Drying and Storage: Dry the resulting biotinylethylenediamine trifluoroacetate (B77799) salt under vacuum. The deprotected product should be stored desiccated at -20°C.
Protocol 2: Protein Conjugation using EDC/NHS Chemistry
-
Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer such as 0.1 M MES, pH 6.0. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). Also, prepare a stock solution of the deprotected biotinylethylenediamine in the Activation Buffer.
-
Activation of Protein Carboxyl Groups: Add a 10 to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.
-
Conjugation Reaction: Add a 20 to 100-fold molar excess of the deprotected biotinylethylenediamine to the activated protein solution.
-
Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine or Tris, to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess biotinylation reagent and reaction by-products by extensive dialysis against an appropriate buffer (e.g., PBS) or by using a desalting or size-exclusion chromatography column.
Data Presentation
Table 1: Reagent Molar Ratios for Optimal Biotinylation
| Component | Molar Ratio (Reagent:Protein) | Purpose |
| EDC | 10x - 50x | Activates protein carboxyl groups. |
| NHS | 10x - 50x | Stabilizes the activated carboxyl groups. |
| Biotinylethylenediamine | 20x - 100x | Biotinylating agent that reacts with activated carboxyls. |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction pH | 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins. |
| Degree of Biotinylation | 2 - 8 biotins/protein | Highly dependent on the number of accessible carboxyl groups and reaction conditions. |
| Protein Recovery | > 85% | Dependent on the purification method used. |
Characterization of Biotinylated Protein
The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA dye binds to avidin, producing a colorimetric signal. When the biotinylated protein is added, the biotin displaces the HABA dye, causing a change in absorbance that is proportional to the amount of biotin incorporated.
Visualizations
References
Application Notes and Protocols for Surface Modification of Nanoparticles with N-Boc-Biotinylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of nanoparticles using N-Boc-Biotinylethylenediamine. This bifunctional linker enables the covalent attachment of biotin (B1667282) to nanoparticle surfaces, facilitating the subsequent binding of avidin (B1170675) or streptavidin-conjugated molecules. This powerful bio-conjugation strategy is widely employed in targeted drug delivery, diagnostics, and various bio-assays.[1][2] The protocols provided herein cover the initial conjugation of the linker to carboxylated nanoparticles, the deprotection of the Boc group, and the characterization of the resulting biotinylated nanoparticles.
I. Introduction to this compound in Nanoparticle Functionalization
This compound is a versatile linker molecule featuring a terminal biotin moiety for avidin/streptavidin recognition, and a Boc-protected amine. The protected amine allows for a two-step conjugation process. First, the free amine end of the ethylenediamine (B42938) spacer can be reacted with activated carboxyl groups on the nanoparticle surface. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to expose a primary amine. This newly exposed amine can then be used for further functionalization if desired, or the nanoparticle is ready for biotin-mediated targeting.
The biotin-avidin interaction is one of the strongest known non-covalent interactions in nature, making it an ideal tool for attaching proteins, antibodies, or nucleic acids to nanoparticles with high specificity and stability.[1][2] Biotinylated nanoparticles are extensively used to target cancer cells, which often overexpress biotin receptors.[3]
II. Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation/Coupling Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Washing/Storage Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Wash the carboxylated nanoparticles three times with the Activation/Coupling Buffer to remove any preservatives or storage buffers.
-
Use centrifugation or magnetic separation to pellet the nanoparticles between washes.
-
After the final wash, resuspend the nanoparticles in the Activation/Coupling Buffer to a concentration of 10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
To 1 mL of the nanoparticle suspension, add EDC to a final concentration of 10 mM and sulfo-NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Activation/Coupling Buffer to a concentration of 20 mM.
-
Add the this compound solution to the activated nanoparticle suspension. A 100-fold molar excess of the linker relative to the estimated surface carboxyl groups is recommended as a starting point.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.
-
Purify the Boc-biotin-functionalized nanoparticles by repeated centrifugation and resuspension in PBS.
-
Perform at least three wash cycles to ensure the complete removal of excess reagents.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the surface-conjugated linker to expose the terminal primary amine of the biotin moiety.
Materials:
-
Boc-biotin-functionalized nanoparticles
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing/Storage Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate solution
-
Centrifugal filter units
Procedure:
-
Drying the Nanoparticles:
-
Lyophilize or carefully dry the Boc-biotin-functionalized nanoparticles to remove any residual water.
-
-
Deprotection Reaction:
-
Resuspend the dried nanoparticles in the Deprotection Solution.
-
Incubate for 1 hour at room temperature with gentle stirring.[4]
-
-
Purification and Neutralization:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Wash the resulting biotinylated nanoparticles three times with PBS to remove residual acid and byproducts.
-
After the final wash, resuspend the nanoparticles in the Neutralization Buffer and incubate for 15 minutes.
-
Wash the nanoparticles three more times with PBS.
-
-
Final Resuspension:
-
Resuspend the purified biotinylated nanoparticles in the desired buffer for storage or downstream applications.
-
III. Characterization of Biotinylated Nanoparticles
Protocol 3: Quantification of Surface Biotin using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to quantify the amount of biotin on the nanoparticle surface. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[5][6][7][8]
Materials:
-
Biotinylated nanoparticles
-
HABA/Avidin Premix
-
Biotin standards
-
Phosphate-buffered saline (PBS, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a Biotin Standard Curve:
-
Prepare a series of biotin solutions of known concentrations in PBS.
-
-
HABA/Avidin Solution Preparation:
-
Reconstitute the HABA/Avidin Premix in PBS according to the manufacturer's instructions.
-
-
Assay:
-
In a cuvette or microplate well, add the HABA/Avidin solution.
-
Measure the initial absorbance at 500 nm.
-
Add a known amount of the biotinylated nanoparticle suspension or biotin standard to the HABA/Avidin solution and mix well.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm.
-
-
Calculation:
-
Calculate the change in absorbance for the standards and the nanoparticle sample.
-
Plot the change in absorbance versus the biotin concentration for the standards to generate a standard curve.
-
Determine the biotin concentration of the nanoparticle sample using the standard curve.
-
Protocol 4: Assessment of Streptavidin Binding Capacity
This protocol assesses the functionality of the surface-biotin groups by measuring the binding of streptavidin-conjugated fluorescent probes.
Materials:
-
Biotinylated nanoparticles
-
Streptavidin-FITC (or other fluorescently labeled streptavidin)
-
Phosphate-buffered saline (PBS, pH 7.4) with 1% BSA (Blocking Buffer)
-
Fluorometer or flow cytometer
Procedure:
-
Blocking:
-
Resuspend the biotinylated nanoparticles in Blocking Buffer and incubate for 30 minutes at room temperature to minimize non-specific binding.
-
-
Streptavidin Binding:
-
Add a known concentration of streptavidin-FITC to the blocked nanoparticle suspension.
-
Incubate for 1 hour at room temperature in the dark with gentle mixing.
-
-
Washing:
-
Wash the nanoparticles three times with PBS to remove unbound streptavidin-FITC.
-
-
Quantification:
-
Measure the fluorescence of the nanoparticle suspension using a fluorometer or analyze the fluorescence of individual nanoparticles using a flow cytometer.
-
A significant increase in fluorescence compared to control (unbiotinylated) nanoparticles indicates successful streptavidin binding.
-
IV. Quantitative Data Summary
The following tables provide representative data on the physicochemical properties of nanoparticles before and after surface modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | 150 ± 5 | 0.15 ± 0.02 | -35 ± 3 |
| Boc-Biotin-Nanoparticles | 165 ± 7 | 0.18 ± 0.03 | -28 ± 4 |
| Biotinylated Nanoparticles | 162 ± 6 | 0.17 ± 0.02 | -30 ± 3 |
Data are presented as mean ± standard deviation.
Table 2: Biotin Quantification and Streptavidin Binding
| Nanoparticle Type | Surface Biotin Density (pmol/mg) | Streptavidin Binding Capacity (µg/mg) |
| Biotinylated Nanoparticles | 85 ± 10 | 15 ± 2 |
| Control (Carboxylated NP) | Not Detected | < 0.5 |
Data are presented as mean ± standard deviation.
V. Visualizations
Caption: Workflow for nanoparticle surface modification.
Caption: Targeted drug delivery pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. anaspec.com [anaspec.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HABA Calculator | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: N-Boc-Biotinylethylenediamine in Pull-Down Assays
Introduction
N-Boc-Biotinylethylenediamine is a versatile amine-reactive biotinylation reagent. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups allows for controlled, stepwise conjugation. This feature makes it particularly useful in creating specific, high-affinity probes for pull-down assays, a powerful technique to isolate and identify binding partners to a "bait" molecule from a complex mixture like a cell lysate.
The primary application of this compound in this context is in the preparation of custom affinity resins. The terminal primary amine can be reacted with a variety of functional groups on a solid support (e.g., agarose (B213101) beads), while the Boc-protected amine can be deprotected to expose a primary amine for subsequent coupling to a bait molecule of interest. This allows for precise control over the immobilization of the bait, which is crucial for successful protein-protein, protein-DNA, or protein-small molecule interaction studies.
Key Applications
-
Identification of protein binding partners: A protein of interest (bait) is immobilized on a resin functionalized with this compound, which is then used to "pull down" interacting proteins from a cell lysate.
-
Drug target discovery: A small molecule drug candidate can be immobilized and used to identify its cellular protein targets.
-
Characterization of protein complexes: Isolation of intact protein complexes for subsequent analysis by mass spectrometry or Western blotting.
Experimental Protocols
Protocol 1: Preparation of a Custom Affinity Resin using this compound
This protocol describes the preparation of an affinity resin by coupling this compound to NHS-activated agarose beads, followed by deprotection and coupling of a bait protein.
Materials:
-
NHS-activated agarose beads
-
This compound
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Bait protein with a reactive carboxyl group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash Buffer (e.g., PBS)
Methodology:
-
Coupling of this compound to Beads:
-
Wash NHS-activated agarose beads with ice-cold 1 mM HCl.
-
Dissolve this compound in DMF.
-
Immediately add the dissolved this compound to the beads and incubate with gentle mixing for 2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer and incubating for 30 minutes.
-
Wash the beads extensively with Wash Buffer.
-
-
Boc Deprotection:
-
Wash the beads with DCM.
-
Treat the beads with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.
-
Wash the beads thoroughly with DCM, followed by DIPEA in DMF, and finally with Wash Buffer to neutralize any residual acid.
-
-
Bait Protein Immobilization:
-
Activate the carboxyl groups on the bait protein by incubating with EDC and Sulfo-NHS in Coupling Buffer for 15 minutes at room temperature.
-
Add the activated bait protein to the deprotected beads.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction with Quenching Buffer for 30 minutes.
-
Wash the beads extensively with Wash Buffer to remove any unbound bait protein.
-
The affinity resin is now ready for use in a pull-down assay.
-
Protocol 2: Pull-Down Assay using the Prepared Affinity Resin
Materials:
-
Prepared affinity resin with immobilized bait protein
-
Control resin (without immobilized bait)
-
Cell lysate
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4)
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
Methodology:
-
Lysate Preparation:
-
Prepare a cell lysate using an appropriate Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Binding:
-
Equilibrate the affinity resin and control resin with Lysis Buffer.
-
Incubate the clarified lysate with the affinity resin and control resin for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant (unbound proteins).
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using Elution Buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
-
For identification of unknown binding partners, the eluted proteins can be analyzed by mass spectrometry.
-
Data Presentation
Table 1: Quantitative Analysis of a Hypothetical Pull-Down Assay
This table summarizes hypothetical quantitative data from a pull-down assay followed by mass spectrometry to identify interacting proteins.
| Bait Protein | Prey Protein | Fold Enrichment (Bait vs. Control) | p-value |
| Protein X | Protein A | 25.3 | < 0.001 |
| Protein X | Protein B | 15.8 | < 0.005 |
| Protein X | Protein C | 2.1 | 0.25 (not significant) |
| Protein Y | Protein D | 18.9 | < 0.001 |
| Protein Y | Protein E | 12.4 | < 0.01 |
Visualizations
Application Notes and Protocols: N-Boc-Biotinylethylenediamine Deprotection for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of N-Boc-Biotinylethylenediamine to yield a primary amine ready for subsequent conjugation reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions, while being easily removable under acidic conditions.[1][2][3] The following sections detail the mechanism, common deprotection conditions, experimental protocols, and a standard subsequent amine coupling procedure.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction proceeds through the following steps:
-
Protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA).[4][5]
-
Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6]
-
The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4]
-
The final product is the protonated amine (as an ammonium (B1175870) salt), which is neutralized in a subsequent workup step or used directly in coupling reactions that are tolerant of acidic conditions after pH adjustment.
The tert-butyl cation byproduct is typically scavenged by an appropriate agent or deprotonates to form isobutylene (B52900) gas.[4][7] It is crucial to perform this reaction in a well-ventilated fume hood as both carbon dioxide and isobutylene are released as gases.[4][6]
Caption: Boc deprotection reaction pathway.
Deprotection Conditions: A Comparative Overview
Several acidic reagents can be employed for Boc deprotection. The choice of acid and solvent depends on the sensitivity of other functional groups within the molecule. For this compound, the biotin (B1667282) moiety is generally stable to common acidic deprotection conditions.
| Parameter | Condition 1: TFA/DCM | Condition 2: HCl/Dioxane | Condition 3: p-TsOH |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | p-Toluenesulfonic Acid (p-TsOH) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | 1,2-Dimethoxyethane (DME) |
| Concentration | 20-50% TFA in DCM (v/v) | 4M HCl in Dioxane | Stoichiometric to slight excess |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | 40°C |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | 2 - 4 hours |
| Workup | Evaporation of solvent and excess acid | Evaporation or precipitation of HCl salt | Solid-phase extraction or neutralization |
| Typical Yield | >95% | >90% | ~90-98%[8] |
| Notes | Fast and efficient. TFA is volatile and corrosive.[6][9] | Commonly used, provides the amine as an HCl salt.[10] | Milder, non-volatile acid, may require purification to remove.[8] |
Experimental Protocols
Protocol 3.1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and rapid methods for Boc deprotection.[5]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a pre-prepared solution of 25% TFA in DCM (v/v) (e.g., 10 equivalents of TFA).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the biotinylethylenediamine trifluoroacetate (B77799) salt. For many applications, this salt can be used directly after adjusting the pH of the subsequent reaction.
-
Optional (Neutralization): To obtain the free amine, dissolve the residue in a minimal amount of water and carefully add saturated NaHCO₃ solution until the pH is >8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform/isopropanol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 3.2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method yields the amine as a stable hydrochloride salt, which often precipitates from the reaction mixture.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous Diethyl Ether
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-Dioxane or DCM.
-
Add the 4M HCl in 1,4-Dioxane solution (5-10 equivalents) to the mixture at room temperature.
-
Stir the reaction for 2-4 hours. A precipitate of the hydrochloride salt may form during this time.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Biotinylethylenediamine dihydrochloride (B599025) salt.
-
The salt can be converted to the free amine by neutralization if required.
Post-Deprotection Amine Coupling Protocol
The newly exposed primary amine of biotinylethylenediamine is now available for forming an amide bond with a carboxyl-containing molecule using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Caption: Workflow for deprotection and subsequent amine coupling.
Protocol 4.1: EDC/NHS Amide Coupling
Materials:
-
Biotinylethylenediamine salt (from Protocol 3.1 or 3.2)
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS or MES, pH 6.0-7.5)
-
Base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
Procedure:
-
Activate Carboxylic Acid: In a reaction vial, dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in an appropriate anhydrous solvent (like DMF) or reaction buffer. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Prepare Amine: In a separate vial, dissolve the biotinylethylenediamine salt (1.1 equivalents) in the reaction buffer. If starting from the salt, add a non-nucleophilic base like DIPEA to neutralize the salt and raise the pH to ~7.5-8.0.
-
Couple: Add the activated carboxylic acid solution to the biotin-amine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours or overnight.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, quench any remaining active esters by adding a small amount of a primary amine-containing buffer (like Tris) if necessary.
-
Purify the final biotinylated conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and coupling reagents.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: A Step-by-Step Guide for N-Boc-Biotinylethylenediamine Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization strategies. This document provides a detailed, step-by-step guide for the conjugation of N-Boc-Biotinylethylenediamine to antibodies. This method involves a two-stage process: the deprotection of the Boc (tert-butyloxycarbonyl) group to reveal a primary amine, followed by the coupling of this amine to the carboxylic acid groups on an antibody using carbodiimide (B86325) chemistry. This approach allows for the site-specific modification of antibodies, potentially preserving the integrity of the antigen-binding sites.
These protocols are intended for researchers in academia and industry, including those involved in drug development, who require robust and reproducible methods for antibody biotinylation.
Principle of the Method
The conjugation of this compound to an antibody is a multi-step process that relies on well-established chemical principles. The overall workflow can be summarized as follows:
-
Boc Deprotection: The this compound is first treated with a strong acid, typically trifluoroacetic acid (TFA), to remove the Boc protecting group. This exposes a primary amine on the ethylenediamine (B42938) linker, which is essential for the subsequent conjugation step.
-
Antibody Activation: The carboxylic acid groups (primarily on aspartic and glutamic acid residues) of the antibody are activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.
-
Conjugation: The deprotected biotin-linker, now possessing a free primary amine, is introduced to the activated antibody. The amine nucleophilically attacks the NHS ester, forming a stable amide bond and covalently linking the biotin to the antibody.
-
Purification: The final step involves the removal of unreacted biotin, EDC, NHS, and any reaction byproducts from the biotinylated antibody. This is typically achieved through dialysis or size-exclusion chromatography.
Materials and Reagents
-
Antibody of interest (in a suitable buffer, e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., desalting columns or size-exclusion chromatography columns)
-
Dialysis tubing or cassettes (with appropriate molecular weight cut-off)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
-
Spectrophotometer
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the amine-reactive biotin linker.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a final concentration of 10 mg/mL in a clean, dry glass vial.
-
Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution. For example, to 1 mL of the this compound solution, add 1 mL of TFA.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Neutralization and Preparation for Conjugation:
-
The resulting product is the TFA salt of Biotinylethylenediamine. To neutralize, dissolve the residue in a minimal amount of a suitable organic solvent like DMF or DMSO.
-
Add N,N-Diisopropylethylamine (DIPEA) dropwise while stirring until the pH of a small aqueous aliquot is between 7 and 8.
-
Alternatively, after evaporation of TFA, the residue can be co-evaporated with toluene (B28343) twice to remove residual acid. The resulting TFA salt is then dissolved in the conjugation buffer just before use, and the pH is adjusted with a suitable base.
-
Protocol 2: Antibody Activation and Biotin Conjugation
This protocol details the activation of the antibody's carboxyl groups and the subsequent coupling with the deprotected biotin linker.
-
Antibody Preparation: Prepare the antibody in the Activation Buffer (e.g., 0.1 M MES, pH 6.0) at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) or carboxylates should be avoided as they will compete with the reaction.
-
Activation Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Antibody Activation:
-
Add EDC and NHS to the antibody solution. The molar excess of EDC and NHS over the antibody will need to be optimized, but a starting point is a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the neutralized, deprotected Biotinylethylenediamine solution to the activated antibody solution. A 20- to 100-fold molar excess of the biotin linker over the antibody is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Biotinylated Antibody
This protocol describes the removal of excess reagents to obtain the purified biotinylated antibody.
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10 kDa).
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours.
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a desalting or SEC column with PBS (pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Elute the biotinylated antibody with PBS according to the manufacturer's instructions. The larger biotinylated antibody will elute first, while the smaller, unreacted components will be retained longer.
-
Collect the fractions containing the purified antibody. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
Protocol 4: Quantification of Biotin Incorporation (HABA Assay)
This protocol allows for the determination of the biotin-to-antibody molar ratio.[1][2][3]
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions of the chosen kit.[1][2]
-
Measure Baseline Absorbance: In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm.[1]
-
Add Biotinylated Antibody: Add a known concentration of the purified biotinylated antibody to the cuvette and mix well.[1]
-
Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.[1]
-
Calculate Biotin Concentration: Calculate the concentration of biotin using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex provided in the kit's protocol.[1]
-
Determine Biotin-to-Antibody Ratio: Divide the molar concentration of biotin by the molar concentration of the antibody to determine the average number of biotin molecules conjugated per antibody.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound conjugation to antibodies. These values may require optimization depending on the specific antibody and desired degree of biotinylation.
| Parameter | Recommended Range | Purpose |
| Boc Deprotection | ||
| TFA in DCM | 50% (v/v) | Removal of the Boc protecting group. |
| Reaction Time | 1-2 hours | To ensure complete deprotection. |
| Antibody Activation & Conjugation | ||
| Antibody Concentration | 1-5 mg/mL | Optimal concentration for efficient conjugation. |
| Activation Buffer pH | 6.0 | Optimal pH for EDC/NHS activation of carboxyl groups. |
| Conjugation Buffer pH | 7.2-7.5 | Optimal pH for the reaction of the amine with the NHS ester. |
| EDC Molar Excess | 10 - 50 fold | To activate the antibody's carboxyl groups. |
| NHS/Sulfo-NHS Molar Excess | 20 - 100 fold | To stabilize the activated intermediate. |
| Biotin Linker Molar Excess | 20 - 100 fold | To drive the conjugation reaction to completion. |
| Conjugation Time | 2 hours at RT or O/N at 4°C | To allow for efficient coupling. |
| Quantification | ||
| Biotin-to-Antibody Ratio | 3 - 8 | A typical target range for most applications. |
Visualizations
Caption: Experimental workflow for antibody biotinylation.
Caption: Signaling pathway of the conjugation chemistry.
References
Application Notes and Protocols for N-Boc-Biotinylethylenediamine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin provides a powerful tool for the detection, purification, and immobilization of proteins, peptides, and nucleic acids. In solid-phase peptide synthesis (SPPS), the introduction of a biotin moiety at a specific position, most commonly the N-terminus, allows for the generation of versatile probes for studying protein-protein interactions, receptor binding, and for the development of targeted therapeutics and diagnostic agents.
N-Boc-Biotinylethylenediamine is a specialized reagent designed for the efficient N-terminal biotinylation of peptides during Boc-strategy SPPS. The ethylenediamine (B42938) spacer arm incorporated into this reagent serves to minimize steric hindrance between the biotin molecule and the peptide, thereby ensuring optimal binding to avidin or streptavidin. This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic peptides.
Chemical Structure
The chemical structure of this compound features a biotin moiety linked to an ethylenediamine spacer, with one of the amino groups of the spacer protected by a tert-butyloxycarbonyl (Boc) group.
Caption: Structure of this compound.
Applications in Peptide Synthesis
N-terminal biotinylation of synthetic peptides using this compound enables a wide range of applications, including:
-
Affinity Chromatography and Pull-Down Assays: Biotinylated peptides can be immobilized on streptavidin-coated solid supports (e.g., agarose (B213101) or magnetic beads) to capture and purify interacting proteins from complex biological mixtures like cell lysates.[1]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Immobilized biotinylated peptides can be used to detect and quantify antibodies or other binding partners in a high-throughput format.
-
Protein-Protein Interaction Studies: Labeled peptides serve as probes to identify and characterize novel protein binding partners, elucidating signaling pathways and cellular processes.
-
Receptor Localization and Imaging: When conjugated with a fluorescently labeled streptavidin, biotinylated peptides can be used to visualize the location and trafficking of their target receptors on the cell surface or within tissues.
-
Drug Delivery and Targeting: The biotin-streptavidin interaction can be exploited for the targeted delivery of therapeutic peptides to specific cells or tissues that have been pre-targeted with streptavidin conjugates.
Experimental Protocols
The following protocols outline the procedure for the N-terminal biotinylation of a peptide on a solid support using this compound within a standard Boc-SPPS workflow.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents:
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (for Fmoc deprotection if applicable in a mixed strategy)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
-
HPLC system for purification and analysis
-
Mass spectrometer for identity confirmation
Protocol 1: Standard Boc-SPPS Workflow for Peptide Assembly
This protocol assumes the peptide has been assembled on a suitable resin (e.g., MBHA or PAM resin) using standard Boc-SPPS procedures. The final step of the peptide assembly is the removal of the N-terminal Boc group, leaving a free amine for the biotinylation reaction.
Typical Boc-SPPS Cycle:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes, drain, and then treat again with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (5x).
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (5x).
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activation method (e.g., HBTU/HOBt/DIEA or DIC/HOBt).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-7 until the desired peptide sequence is assembled. After the final amino acid coupling, proceed to the N-terminal deprotection (step 2) to prepare for biotinylation.
Protocol 2: N-Terminal Biotinylation with this compound
This step is performed after the final N-terminal Boc group of the peptide has been removed.
-
Resin Preparation: Following the final deprotection and neutralization steps of the peptide synthesis, wash the peptide-resin thoroughly with DMF (5x).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (1.5 to 2.0 equivalents relative to the resin substitution) in DMF.
-
Add HBTU (1.5 to 2.0 eq.) and HOBt (1.5 to 2.0 eq.) to the solution.
-
Add DIEA (3.0 to 4.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the peptide-resin.
-
Agitate the mixture at room temperature for 2 to 4 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the ninhydrin test is positive (blue beads), extend the coupling time or perform a second coupling with fresh reagents.
-
-
Washing: Once the coupling is complete, wash the biotinylated peptide-resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
The final step is to cleave the biotinylated peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
-
Preparation: Place the dry, biotinylated peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail: Add the appropriate cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides containing tryptophan or methionine, scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT) should be included.
-
Cleavage Reaction: Agitate the mixture at room temperature for 2 to 4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification: Purify the crude biotinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the biotinylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS), confirming the expected mass increase due to the biotinylethylenediamine moiety.
-
Quantitative Data Summary
The efficiency of the N-terminal biotinylation step is typically high, and the final yield and purity of the peptide are dependent on the overall success of the SPPS and purification processes. The following table summarizes typical quantitative data for the synthesis of a model biotinylated peptide.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Dependent on the resin used (e.g., MBHA, PAM). |
| Biotinylation Coupling Efficiency | >99% | As determined by a negative ninhydrin test. |
| Overall Crude Peptide Yield | 70 - 90% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 50 - 80% | Varies with peptide sequence and synthesis efficiency. |
| Final Purified Peptide Yield | 15 - 40% | Post-purification yield based on initial resin loading. |
| Final Purified Peptide Purity (by HPLC) | >95% | Purity of the final product after RP-HPLC. |
| Identity Confirmation | Confirmed | Expected molecular weight observed by Mass Spectrometry. |
Visualized Workflows and Signaling Pathways
Workflow for N-Terminal Biotinylation in Boc-SPPS
Caption: Boc-SPPS workflow for N-terminal biotinylation.
Application: Pull-Down Assay Workflow
Caption: Workflow for a pull-down assay using a biotinylated peptide.
Conclusion
This compound is a highly effective reagent for the N-terminal biotinylation of peptides during Boc-strategy solid-phase peptide synthesis. The protocols provided herein offer a robust framework for the successful synthesis, purification, and characterization of biotinylated peptides. The resulting labeled peptides are invaluable tools for a wide array of applications in biological and biomedical research, facilitating the exploration of complex biological systems and the development of novel therapeutics and diagnostics. Careful execution of the described protocols and rigorous analytical characterization will ensure the generation of high-quality biotinylated peptides for downstream applications.
References
Application Notes and Protocols: N-Boc-Biotinylethylenediamine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Boc-Biotinylethylenediamine as a key reagent in the development of targeted drug delivery systems. The unique properties of this molecule, featuring a biotin (B1667282) targeting moiety, a flexible ethylenediamine (B42938) spacer, and a temporary Boc-protecting group, make it a versatile tool for conjugating therapeutic payloads to various nanocarriers.
Introduction
This compound is a chemical compound designed for the strategic biotinylation of drug carriers. Biotin (Vitamin B7) is a well-established targeting ligand due to its high affinity for the biotin receptor, which is often overexpressed on the surface of various cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to enhanced cellular uptake of the drug delivery system and targeted therapeutic action.[1]
The ethylenediamine spacer provides a flexible linker between the biotin and the drug carrier, which can improve the binding affinity of biotin to its receptor by reducing steric hindrance. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is crucial for controlled, stepwise conjugation. It prevents unwanted side reactions during the initial biotinylation of a molecule or surface and can be selectively removed under acidic conditions to expose a primary amine for subsequent conjugation to a drug or carrier system.[2][3] This strategic design allows for the precise construction of multifunctional drug delivery platforms.
Core Applications
The primary application of this compound in drug delivery is to serve as a precursor for the biotinylation of various drug carrier systems, including:
-
Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA), which are biodegradable and biocompatible.
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
-
Dendrimers: Highly branched, tree-like molecules with a well-defined structure.
-
Antibody-Drug Conjugates (ADCs): Where biotinylation can be used for pre-targeting strategies.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, deprotection, and conjugation of this compound to drug carriers, as well as methods for their in vitro and in vivo evaluation.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, N-biotinyl-N'-Boc-1,6-hexanediamine.[4]
Materials:
-
Biotin
-
N-Boc-ethylenediamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Biotin (1 equivalent) in anhydrous DMF.
-
Add EDC-HCl (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid group of biotin.
-
Slowly add a solution of N-Boc-ethylenediamine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
Add methanol to the residue to precipitate the product.
-
Filter the white solid, wash with cold methanol, and dry under vacuum to obtain this compound.
-
Characterize the product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
Diagram of Synthesis Workflow:
References
- 1. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 2. Coupling of biotin-(poly(ethylene glycol))amine to poly(D,L-lactide-co-glycolide) nanoparticles for versatile surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]
Application Notes and Protocols for Biomolecule Immobilization using N-Boc-Biotinylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent immobilization of biomolecules onto biosensor surfaces using N-Boc-Biotinylethylenediamine. This linker enables a robust and oriented attachment of biotinylated molecules, which can then be used to capture specific targets in various biosensing applications. The protocols provided are based on established bioconjugation chemistries and surface modification techniques.
Introduction
This compound is a heterobifunctional linker that facilitates the attachment of biomolecules to surfaces commonly used in biosensors, such as those with carboxyl functional groups. The workflow involves a multi-step process that begins with the activation of the biosensor surface, followed by the covalent attachment of the linker, deprotection of the Boc group to expose a primary amine, and finally, the binding of a biotinylated biomolecule of interest via a strong and specific biotin-streptavidin interaction. This strategy allows for a controlled and oriented immobilization of biomolecules, which is crucial for retaining their biological activity and ensuring the sensitivity and reliability of the biosensor.
Principle of Immobilization
The immobilization strategy leverages the well-established carbodiimide (B86325) chemistry for amide bond formation and the high-affinity interaction between biotin (B1667282) and streptavidin. The overall process can be summarized in the following key steps:
-
Surface Activation: The carboxyl groups on the biosensor surface are activated using a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester.
-
Linker Immobilization: The primary amine of this compound (after Boc deprotection) reacts with the NHS-activated surface to form a stable amide bond, effectively tethering the biotin moiety to the surface.
-
Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the ethylenediamine (B42938) part of the linker is removed, typically under acidic conditions, to expose a primary amine.
-
Streptavidin Binding: Streptavidin is introduced and binds with high affinity to the surface-immobilized biotin.
-
Biomolecule Capture: A biotinylated biomolecule of interest (e.g., antibody, aptamer, protein) is then captured by the surface-bound streptavidin.
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Boc Deprotection Solution: e.g., Trifluoroacetic acid (TFA) in a suitable solvent or other acidic solutions like HCl in an organic solvent.
-
Streptavidin solution
-
Biotinylated biomolecule of interest
-
Quenching/Blocking Buffer: e.g., 1 M ethanolamine, pH 8.5 or Bovine Serum Albumin (BSA) solution.
-
Wash Buffers: PBS with and without a mild detergent (e.g., 0.05% Tween-20).
Protocol 1: Immobilization of this compound on a Carboxylated Surface
This protocol describes the steps to functionalize a carboxyl-terminated self-assembled monolayer (SAM) or a polymer brush on a biosensor surface.
Step 1: Surface Preparation and Activation
-
Ensure the carboxylated biosensor surface is clean and dry.
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the biosensor surface in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the surface with Activation Buffer and then with deionized water to remove excess EDC and NHS.
Step 2: Boc Deprotection of this compound
Note: This deprotection step is performed on the linker in solution before immobilization.
-
Dissolve this compound in a suitable organic solvent.
-
Add a deprotection reagent such as Trifluoroacetic acid (TFA) and stir at room temperature. Reaction times can vary from 30 minutes to a few hours and should be monitored (e.g., by TLC).[1]
-
Neutralize the reaction mixture and purify the resulting biotinylethylenediamine.
Step 3: Covalent Coupling of Biotinylethylenediamine
-
Immediately after activation, immerse the biosensor surface in a solution of the deprotected biotinylethylenediamine in Coupling Buffer. The concentration of the linker may need to be optimized, but a starting point of 1-10 mg/mL can be used.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Rinse the surface thoroughly with Coupling Buffer and deionized water.
Step 4: Quenching of Unreacted Sites
-
Immerse the surface in Quenching/Blocking Buffer for 30 minutes to deactivate any remaining NHS esters.
-
Rinse the surface with deionized water and dry under a stream of nitrogen.
Protocol 2: Streptavidin Binding and Biomolecule Capture
Step 1: Streptavidin Immobilization
-
Prepare a solution of streptavidin in PBS (e.g., 10-100 µg/mL).
-
Incubate the biotinylated biosensor surface with the streptavidin solution for 30-60 minutes at room temperature.
-
Rinse the surface with PBS containing a mild detergent (e.g., PBS-T) to remove non-specifically bound streptavidin, followed by a rinse with PBS.
Step 2: Biotinylated Biomolecule Capture
-
Prepare a solution of the biotinylated biomolecule of interest in PBS at a desired concentration.
-
Incubate the streptavidin-coated surface with the biotinylated biomolecule solution for 30-60 minutes at room temperature.
-
Rinse the surface with PBS-T and then PBS to remove any unbound biomolecules.
-
The biosensor is now functionalized and ready for analyte detection.
Data Presentation
The following tables summarize key quantitative data related to the immobilization process.
| Parameter | Typical Value/Range | Analytical Technique | Reference |
| EDC/NHS Activation | |||
| EDC Concentration | 2 mM - 400 mM | - | [2] |
| NHS/Sulfo-NHS Concentration | 5 mM - 100 mM | - | [2] |
| Activation Time | 15 - 30 minutes | - | [2] |
| Streptavidin-Biotin Interaction | |||
| Association Rate Constant (k_on) | ~10^7 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [3] |
| Dissociation Rate Constant (k_off) | ~10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | [3] |
| Dissociation Constant (K_D) | ~10⁻¹³ - 10⁻¹⁵ M | Surface Plasmon Resonance (SPR) | [4] |
| Immobilized Layer Thickness | |||
| Biotinylated Lipid Monolayer | ~3.4 ± 0.5 nm | Neutron Reflection | [5] |
| Streptavidin Bound to Biotinylated Layer | ~5.9 ± 0.5 nm | Neutron Reflection | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for biomolecule immobilization.
Signaling Pathway of Immobilization Chemistry
Caption: Chemical steps of surface functionalization.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Streptavidin Coverage on Biotinylated Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Biotinylated Probes with N-Boc-Biotinylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of biotinylated probes using N-Boc-Biotinylethylenediamine. This method offers a versatile approach for labeling various molecules, including proteins, nucleic acids, and other ligands, by leveraging the Boc protecting group strategy. The protocol is divided into three main stages: activation of the target molecule, conjugation with this compound, and subsequent deprotection of the Boc group to yield the final biotinylated probe. This methodology is particularly useful when direct biotinylation of a target molecule is challenging or when a controlled, stepwise approach is desired.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and diagnostics.[1][2] The high-affinity interaction between biotin and streptavidin is widely exploited for the detection, purification, and immobilization of proteins and nucleic acids.[3] this compound is a valuable reagent in this context, providing a primary amine for conjugation that is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for selective reactions and can be removed under acidic conditions after the biotin moiety has been attached to the probe of interest.
This application note details the chemical strategies and step-by-step procedures for creating biotinylated probes. The primary focus is on the activation of carboxyl groups on a target molecule for conjugation with the amine of this compound, a common and effective strategy.
Chemical Principle
The overall process involves a two-step chemical reaction. First, the carboxyl groups on the molecule to be labeled (e.g., a protein with aspartic or glutamic acid residues) are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4] This reaction forms a semi-stable NHS ester. Subsequently, the primary amine of this compound attacks the NHS ester, forming a stable amide bond and linking the Boc-protected biotin to the target molecule. The final step involves the removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA), to expose the terminal amine if desired, or more commonly, to simply yield the final biotinylated product.
Experimental Protocols
Materials
-
This compound
-
Molecule to be biotinylated (e.g., protein, peptide, nucleic acid with a carboxyl or other activatable group)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane (B109758) or water)
-
Neutralization Buffer: e.g., 1 M Tris base
-
Desalting columns or dialysis cassettes
-
Reaction tubes
-
Standard laboratory equipment (pipettes, centrifuge, vortexer)
Protocol 1: Biotinylation of a Protein via Carboxyl Groups
This protocol describes the biotinylation of a protein using its available carboxyl groups (C-terminus, aspartic acid, and glutamic acid residues).
1. Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare the Activation Buffer, Coupling Buffer, and Quenching Solution.
-
Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in Activation Buffer.
-
Prepare a 50 mM solution of this compound in an appropriate organic solvent like DMSO or DMF and then dilute it in Coupling Buffer to the desired final concentration.
2. Activation of the Protein:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Add the EDC and Sulfo-NHS solutions to the protein solution. The molar ratio of EDC/Sulfo-NHS to protein will need to be optimized but a starting point of a 10 to 50-fold molar excess is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with this compound:
-
Add the this compound solution to the activated protein solution. A 20 to 100-fold molar excess of the biotin reagent over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
5. Purification of the Boc-Protected Biotinylated Protein:
-
Remove the excess, unreacted this compound and reaction byproducts by dialysis against PBS or by using a desalting column.
6. Deprotection of the Boc Group:
-
Lyophilize the purified Boc-protected biotinylated protein if necessary to remove water.
-
Redissolve the protein in the Deprotection Solution (e.g., 50% TFA in water).
-
Incubate for 30-60 minutes at room temperature.
-
Neutralize the reaction by adding Neutralization Buffer.
-
Immediately purify the deprotected biotinylated protein by dialysis or using a desalting column to remove TFA and other small molecules.
7. Characterization and Storage:
-
Determine the concentration of the final biotinylated protein using a standard protein assay (e.g., BCA or A280).
-
Assess the degree of biotinylation using a method such as the HABA assay or a competition ELISA.[5]
-
Store the biotinylated probe at -20°C or -80°C.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors including the concentration of reactants, reaction time, temperature, and pH. The following table provides a summary of typical quantitative parameters for protein biotinylation, which can be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher efficiency. |
| Molar Excess of EDC/Sulfo-NHS | 10 - 50 fold | Optimization is crucial to avoid protein cross-linking. |
| Molar Excess of Biotin Reagent | 20 - 100 fold | Higher excess may be needed for dilute protein solutions.[6] |
| Reaction pH (Activation) | 6.0 | Optimal for EDC/NHS chemistry. |
| Reaction pH (Conjugation) | 7.2 - 8.0 | Efficient for the reaction of amines with NHS esters. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation can increase labeling efficiency. |
| Deprotection Time | 30 - 60 minutes | Monitor for protein stability in acidic conditions. |
| Expected Degree of Biotinylation | 1 - 10 biotins/protein | Varies depending on the protein and reaction conditions. |
Diagrams
Caption: Experimental workflow for creating biotinylated probes.
Caption: Application of a biotinylated probe in a detection assay.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Biotinylation Efficiency | Inefficient activation of the probe. | Optimize EDC/Sulfo-NHS concentrations and reaction time. Ensure the activation buffer pH is around 6.0. |
| Low concentration of biotin reagent. | Increase the molar excess of this compound. | |
| Inactive reagents. | Use fresh EDC and Sulfo-NHS solutions. | |
| Protein Precipitation | Protein instability in reaction conditions. | Perform the reaction at a lower temperature (4°C). Adjust buffer composition. |
| Cross-linking of protein molecules. | Reduce the concentration of EDC. | |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA or extend the incubation time. |
| Presence of water interfering with the reaction. | Lyophilize the sample before adding the deprotection solution. |
Conclusion
The use of this compound provides a robust and controllable method for the biotinylation of a wide range of molecules. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can successfully generate high-quality biotinylated probes for various applications in research, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for N-Boc-Biotinylethylenediamine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of N-Boc-Biotinylethylenediamine as a versatile biotinylation reagent for fluorescence microscopy. This reagent allows for the covalent attachment of biotin (B1667282) to a molecule of interest, which can then be detected with high sensitivity and specificity using fluorescently-labeled avidin (B1170675) or streptavidin conjugates.
Introduction to this compound in Fluorescence Microscopy
This compound is a chemical reagent that contains a biotin moiety, a Boc-protected amine, and a free primary amine. This structure allows for a two-step or directed conjugation strategy. The free amine can be used to couple the biotin tag to a target molecule, often a protein, antibody, or a small molecule probe, through various chemical reactions. The most common approach involves the formation of a stable amide bond.
The biotin-avidin/streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[1] This high affinity allows for robust and specific detection of biotinylated molecules. In fluorescence microscopy, a biotinylated probe is first introduced to a biological sample. Subsequently, a fluorescently-labeled streptavidin conjugate is added, which binds to the biotinylated probe, thereby "lighting up" the target of interest for visualization.[2][3] This method provides significant signal amplification because multiple fluorescent streptavidin molecules can bind to a single biotinylated target, and each streptavidin molecule can be conjugated to multiple fluorophores.[4]
Key Applications in Fluorescence Microscopy
-
Immunofluorescence (IF): Biotinylate primary or secondary antibodies to detect specific antigens within fixed and permeabilized cells or tissue sections.[5]
-
Protein Localization: Conjugate this compound to a protein of interest to study its subcellular localization and trafficking.
-
In Situ Hybridization (ISH): Label oligonucleotide probes to detect specific DNA or RNA sequences within cells.
-
Affinity-Based Labeling: Use a biotinylated small molecule or ligand to identify and visualize its binding partners.[6]
Quantitative Data for Biotinylation and Detection
Accurate quantification of biotin incorporation is crucial for reproducible results. Several methods are available to determine the degree of biotinylation.
| Assay | Principle | Detection Range | Instrumentation |
| HABA/Avidin Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin. | 1-10 nmoles | Spectrophotometer (500 nm) |
| Fluorescent Biotin Quantitation Kit | Fluorescence-based assay where a biotin-containing sample displaces a quencher dye from a fluorescently-labeled avidin, resulting in increased fluorescence. | 4-80 picomoles | Fluorometer or fluorescence microplate reader (Ex/Em ~495/519 nm) |
| Streptavidin-HRP and Colorimetric Substrate | ELISA-based method where the biotinylated protein is immobilized and detected with a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate. | Variable, depends on substrate | Microplate reader |
Experimental Protocols
Protocol for Biotinylating a Protein with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of the free amine of this compound to a carboxyl group on a target protein using carbodiimide (B86325) chemistry.
Materials:
-
Target protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues).
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)[8]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and add a 50 to 100-fold molar excess to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
Purification: Remove excess biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the protein concentration and the degree of biotinylation using one of the methods described in the quantitative data table.
Caption: Workflow for protein biotinylation using this compound and EDC/NHS chemistry.
Protocol for Boc Group Deprotection
The Boc protecting group can be removed under acidic conditions to yield a free amine.[1][9]
Materials:
-
Boc-protected biotinylated molecule
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected biotinylated molecule in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:DCM is common).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected biotinylated molecule.
Caption: Workflow for the deprotection of a Boc-protected biotinylated molecule.
General Protocol for Fluorescence Microscopy Detection
This protocol outlines the detection of a biotinylated target in fixed cells.
Materials:
-
Cells grown on coverslips
-
Biotinylated probe (e.g., antibody or other molecule)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)[5]
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Incubation with Biotinylated Probe:
-
Dilute the biotinylated probe to its optimal working concentration in Blocking Buffer.
-
Incubate the cells with the diluted probe for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Detection with Fluorescent Streptavidin:
-
Dilute the fluorescently-labeled streptavidin to a working concentration (typically 1-5 µg/mL) in Blocking Buffer.[3]
-
Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Caption: Experimental workflow for fluorescence microscopy detection of a biotinylated target.
Troubleshooting and Considerations
-
High Background: Insufficient blocking, incomplete washing, or too high a concentration of the biotinylated probe or streptavidin conjugate can lead to high background. Optimize blocking time and reagent concentrations.
-
No Signal: The target molecule may not have been successfully biotinylated, or the biotin may be sterically hindered. Confirm biotinylation using a dot blot or one of the quantitative methods. Consider using a biotinylation reagent with a longer spacer arm.
-
Endogenous Biotin: Some tissues and cells have high levels of endogenous biotin, which can lead to non-specific signals. This can be blocked using an avidin/biotin blocking kit prior to incubation with the biotinylated probe.
-
Photobleaching: Fluorophores can be susceptible to photobleaching. Use an antifade mounting medium and minimize exposure of the sample to excitation light.
By following these protocols and considerations, researchers can effectively utilize this compound for the sensitive and specific detection of their targets of interest in a wide range of fluorescence microscopy applications.
References
- 1. jk-sci.com [jk-sci.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 5. Alexa Fluor Fluorescent Streptavidin and Avidin Conjugates | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Streptavidin interfacing as a general strategy to localize fluorescent membrane tension probes in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in N-Boc-Biotinylethylenediamine conjugation
Technical Support Center: N-Boc-Biotinylethylenediamine Conjugation
Welcome to the technical support center for this compound conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in their biotinylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am seeing very low or no yield of my final biotinylated product. What are the most common causes?
Low yield is a frequent issue in bioconjugation reactions. The problem can often be traced back to one of several key areas: the reagents, the reaction conditions, or the purification process.
Answer: The most common causes for low yield in an this compound conjugation to a carboxyl group-containing molecule (e.g., a protein, peptide, or functionalized surface) using EDC/NHS chemistry are:
-
Inactive Reagents: Carbodiimides like EDC are moisture-sensitive and can hydrolyze over time, rendering them inactive. Similarly, NHS esters can also degrade, especially in solution.
-
Suboptimal pH: The two main steps in the conjugation reaction, carboxyl activation with EDC/NHS and the subsequent amine reaction, have different optimal pH ranges. Running the entire reaction at a single, non-optimal pH can significantly reduce efficiency.
-
Competing Reactions: The primary competing reaction is the hydrolysis of the activated NHS-ester, which is more rapid at higher pH. This inactivates the carboxyl group before it can react with the amine of the biotinylethylenediamine.
-
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the intended reaction, quenching the conjugation.[1]
-
Steric Hindrance: The biotin (B1667282) molecule may be sterically hindered from reacting with the activated carboxyl group, or the carboxyl group itself may be in a location that is not easily accessible.
-
Issues with N-Boc Deprotection: The final deprotection step to remove the Boc group can be incomplete or can lead to degradation of the product if conditions are too harsh.
-
Loss of Product During Purification: The desired biotinylated product may be lost during purification steps, especially if the yield is low to begin with.
Question 2: How can I troubleshoot my low-yield reaction? What steps should I take?
Answer: A systematic approach to troubleshooting is crucial. We recommend following this logical workflow to identify the source of the low yield.
Here is a troubleshooting workflow to diagnose the issue:
Step-by-Step Troubleshooting Guide:
-
Verify Reagent Activity:
-
EDC/NHS: Use freshly opened or properly stored (desiccated, -20°C) EDC and NHS. To test EDC activity, you can perform a simple control reaction, such as coupling a small, known carboxyl-containing molecule with an amine.
-
This compound: Ensure it is pure and has been stored correctly.
-
-
Optimize Reaction Conditions:
-
pH: A two-step pH process is often more efficient. Activate the carboxyl groups with EDC/NHS at a lower pH (4.7-6.0) to maximize activation and minimize hydrolysis of the NHS ester. Then, raise the pH to 7.2-8.0 before adding the this compound to facilitate the nucleophilic attack by the amine.
-
Buffer: Switch to a non-competing buffer such as MES for the activation step and PBS or HEPES for the conjugation step.[1][2]
-
Concentration: Ensure the concentration of all reactants is sufficiently high. Low concentrations can slow down the reaction, allowing hydrolysis to dominate.
-
-
Evaluate N-Boc Deprotection:
-
Use an appropriate deprotection reagent. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is common.[3]
-
Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion.
-
If your molecule is acid-sensitive, consider milder deprotection methods.[4][5][6]
-
-
Assess the Purification Strategy:
-
For very low-yield products, affinity purification using avidin (B1170675) or streptavidin agarose (B213101) is highly effective at isolating the biotinylated species.[7][8]
-
If using dialysis or size-exclusion chromatography, ensure the molecular weight cut-off is appropriate to retain your product.
-
Question 3: Can you provide a detailed protocol for a typical two-step EDC/NHS conjugation with this compound?
Answer: Yes. The following protocol outlines a general two-step procedure for conjugating this compound to a carboxyl-containing protein. Molar ratios and concentrations may need to be optimized for your specific application.
The overall reaction pathway is illustrated below:
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A technique for rapid purification of low yield products: biotinylation of chemically synthesized proteins on-resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Find answers to common questions and solutions to problems you may encounter during the biotinylation process.
Q1: What are the primary causes of protein aggregation during biotinylation?
A1: Protein aggregation during biotinylation can be triggered by several factors that disrupt protein stability:
-
Over-modification: Attaching too many biotin (B1667282) molecules to a protein can alter its isoelectric point and net charge, leading to precipitation and loss of solubility.[1][2] This is especially true if critical lysine (B10760008) residues responsible for maintaining the protein's native structure and solubility are modified.[3]
-
Hydrophobic Interactions: Many biotinylation reagents are hydrophobic. If the reagent is not fully water-soluble, it can promote hydrophobic interactions between protein molecules, causing them to aggregate.[4] Similarly, the modification process itself can expose hydrophobic regions of the protein that are normally buried, leading to aggregation.[5]
-
Inappropriate Buffer Conditions: The pH and composition of the reaction buffer are critical. Proteins are least soluble at their isoelectric point (pI).[6] If the reaction pH is close to the protein's pI, aggregation is more likely.[5][6] Additionally, buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with amine-reactive biotinylation reagents like NHS esters, reducing labeling efficiency and potentially leading to side reactions.[7][8][9]
-
High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions, which can lead to aggregation.[5][6]
-
Reaction Conditions: Elevated temperatures can decrease protein stability, while mechanical stress from vigorous mixing or vortexing can denature proteins, exposing hydrophobic cores and causing aggregation.[3][5]
Q2: How can I optimize my reaction buffer to prevent protein aggregation?
A2: Buffer optimization is a key step in preventing aggregation. Here are several strategies:
-
pH Adjustment: Maintain a buffer pH that is at least 1 unit away from your protein's isoelectric point (pI) to ensure the protein has a net charge and remains soluble.[6] For amine-reactive labeling (e.g., with NHS esters), a pH between 7.2 and 8.5 is generally optimal for efficient reaction with deprotonated primary amines.[3][8]
-
Use Amine-Free Buffers: When using amine-reactive reagents, it is crucial to use buffers that do not contain primary amines. Suitable options include Phosphate-Buffered Saline (PBS), MES, or HEPES.[8][10] If your protein is in a buffer like Tris, you must perform a buffer exchange via dialysis or a desalting column before proceeding.[7][9]
-
Ionic Strength: The salt concentration of your buffer can influence protein stability. It's often beneficial to screen a range of salt concentrations (e.g., trying both higher and lower ionic strengths with salts like NaCl or KCl) to find the optimal condition for your specific protein.[11]
-
Inclusion of Additives: Various additives can be included in the buffer to enhance protein solubility and prevent aggregation.
Q3: What additives can I use to reduce aggregation during biotinylation?
A3: Several types of additives can be incorporated into the reaction buffer to stabilize your protein and prevent aggregation.
-
Osmolytes and Polyols: Substances like glycerol (B35011), sucrose, or sorbitol act as "chemical chaperones" that stabilize the native protein structure and prevent aggregation.[6][12] Glycerol is often used at a final concentration of 5-20%.[12]
-
Amino Acids: The addition of certain amino acids, particularly a mixture of arginine and glutamate, can increase protein solubility by binding to charged and hydrophobic regions on the protein surface, thereby preventing self-association.[6][]
-
Reducing Agents: For proteins containing cysteine residues, adding a reducing agent like DTT, β-mercaptoethanol, or TCEP can prevent the formation of incorrect disulfide bonds between protein molecules, which is a common cause of aggregation.[6][] However, be aware that reducing agents are incompatible with sulfhydryl-reactive biotinylation reagents (e.g., maleimides).[14]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can help solubilize proteins and prevent aggregation without causing denaturation.[6]
-
Chelating Agents: If using His-tagged proteins purified via Ni-NTA chromatography, leached nickel ions can promote aggregation. Adding EDTA to the elution buffer can chelate these ions and reduce protein-protein self-interactions.[15]
The following table summarizes common anti-aggregation additives:
| Additive Category | Example(s) | Typical Working Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose, Sorbitol | 5-20% (v/v) for Glycerol | Stabilizes native protein structure.[6][12] |
| Amino Acids | Arginine, Glutamate | 50-500 mM | Binds to charged/hydrophobic regions to increase solubility.[6] |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevents formation of intermolecular disulfide bonds.[6][] |
| Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Solubilizes proteins without denaturation.[6] |
| Chelating Agents | EDTA | 2-10 mM | Chelates metal ions that can promote aggregation.[][15] |
Q4: How does the choice of biotinylation reagent affect protein stability and aggregation?
A4: The properties of the biotinylation reagent itself play a significant role.
-
Solubility: Hydrophobic biotinylation reagents can reduce the solubility of the modified protein. Opting for water-soluble versions, such as those containing a sulfonyl group (Sulfo-NHS) or a polyethylene (B3416737) glycol (PEG) spacer arm, can significantly improve the solubility of the reagent and the resulting biotinylated protein, thereby preventing aggregation.[4]
-
Spacer Arm: A longer, flexible spacer arm, particularly one containing PEG, can increase the hydrophilicity and accessibility of the biotin moiety while minimizing structural disturbances to the protein.[4] This helps prevent aggregation, especially during long-term storage.[4]
-
Reactivity: Ensure the chosen reagent targets a functional group that is abundant on your protein but not critical for its activity or structure. The most common reagents are NHS esters, which target primary amines (lysines and the N-terminus).[4]
Q5: What is the optimal molar ratio of biotin reagent to protein to avoid aggregation?
A5: The optimal molar ratio of biotin reagent to protein must be determined empirically, as over-biotinylation is a frequent cause of aggregation.[1][16]
Start with a conservative molar excess and perform a titration to find the best balance between labeling efficiency and protein stability. For proteins at a concentration of 2-10 mg/mL, a starting point of a 12-fold molar excess of biotin is often recommended.[7] For more dilute protein solutions (≤ 2 mg/mL), a higher excess (e.g., ≥ 20-fold) may be necessary to achieve sufficient labeling.[7]
It is highly recommended to perform pilot experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) and assess both the degree of biotinylation and the presence of aggregates for each condition.[17]
| Protein Concentration | Recommended Starting Molar Excess (Biotin:Protein) | Rationale |
| 2 - 10 mg/mL | ≥ 12:1 | Higher protein concentration drives the reaction, requiring a lower relative excess of biotin reagent.[7] |
| ≤ 2 mg/mL | ≥ 20:1 | A higher excess is needed to compensate for the lower protein concentration and achieve sufficient labeling.[7][17] |
Q6: How do I remove aggregates after the biotinylation reaction?
A6: If aggregation has already occurred, you can attempt to remove the aggregates and salvage the soluble, biotinylated protein.
-
Centrifugation: The simplest method is to centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the aggregates. The supernatant will contain the soluble, monomeric protein.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is a highly effective method for separating monomeric proteins from larger aggregates.[12] This technique also serves to remove excess, unreacted biotin from the reaction mixture.[18]
-
Dialysis: While primarily used to remove excess free biotin, dialysis can also help in removing smaller aggregates if an appropriate molecular weight cut-off (MWCO) membrane is used.[7][18]
Experimental Protocols
Protocol 1: General Protein Biotinylation with Anti-Aggregation Measures
This protocol is for amine-reactive biotinylation using an NHS-ester reagent.
-
Buffer Preparation and Exchange:
-
Prepare an amine-free reaction buffer (e.g., 1X PBS, pH 7.4-8.0).
-
If your protein solution (recommended concentration: 2-10 mg/mL) contains primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.[8][9]
-
(Optional) Add a stabilizing agent to the buffer, such as 10% glycerol or 50 mM arginine, to prevent aggregation.[6][12]
-
-
Biotin Reagent Preparation:
-
Allow the vial of Sulfo-NHS-Biotin (or another water-soluble NHS-ester biotin) to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Immediately before use, dissolve the biotin reagent in an appropriate solvent (e.g., water or DMSO for Sulfo-NHS-Biotin) to a concentration of 10 mM.[7] Do not store aqueous solutions of NHS esters as they hydrolyze quickly.[10]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin solution to achieve the desired molar excess (e.g., start with a 12:1 ratio of biotin to protein).[7]
-
Add the calculated volume of the biotin reagent to the protein solution while gently mixing.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[7] Incubating on ice may help reduce aggregation for less stable proteins.[3]
-
-
Quenching the Reaction:
-
Purification:
Visualizations
Below are diagrams illustrating key workflows and concepts related to preventing protein aggregation during biotinylation.
Caption: A workflow for protein biotinylation including key decision points for troubleshooting aggregation.
Caption: Key parameters to consider for minimizing aggregation during biotinylation experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fidabio [fidabio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 18. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
removing excess N-Boc-Biotinylethylenediamine after labeling reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of excess N-Boc-Biotinylethylenediamine following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: Removing excess, unreacted biotinylation reagent is critical for several reasons. High concentrations of free biotin (B1667282) can compete with your biotinylated molecule for binding sites on streptavidin or avidin (B1170675) matrices, leading to reduced efficiency in downstream applications like affinity purification or pull-down assays.[1] Furthermore, it can interfere with quantification assays, leading to inaccurate estimations of biotin incorporation.
Q2: What are the most common methods to remove excess this compound?
A2: The most prevalent and effective methods for removing small molecules like this compound from larger, labeled biomolecules are dialysis, size exclusion chromatography (SEC), and affinity purification.[2][3][4]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors such as your sample volume, the molecular weight of your labeled molecule, the required purity, and the available equipment. Dialysis is suitable for larger sample volumes, while size exclusion chromatography, particularly spin columns, is ideal for rapid cleanup of smaller volumes.[2] Affinity purification offers high specificity but may require harsh elution conditions.[2]
Q4: Can I use precipitation to remove the excess biotinylation reagent?
A4: While precipitation with solvents like acetone (B3395972) or alcohol can be used to isolate your protein, it may also cause denaturation.[4] This method should be used with caution, especially if maintaining the native structure and function of your biomolecule is important.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete removal of excess biotinylation reagent. | Increase the duration of dialysis and the number of buffer changes.[5][6] For size exclusion chromatography, ensure the correct column resin and size for your molecule. Consider performing a second purification step. |
| Low yield of biotinylated molecule after purification | The labeled molecule is being lost during the purification process. | For dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than your molecule.[4] For SEC, check that you are using the appropriate column type and that your protein is not aggregating.[7] For affinity purification, optimize elution conditions to be less harsh if possible.[8] |
| Inconsistent biotinylation results between batches | Variation in the efficiency of the labeling reaction or the purification step. | Ensure complete removal of the unreacted biotin reagent, as this can affect quantification and subsequent applications.[6] Standardize your purification protocol, including incubation times, buffer volumes, and centrifugation speeds. |
| Biotinylated protein appears aggregated after purification | The purification method or buffer conditions are causing the protein to aggregate. | For SEC, if your protein elutes in the void volume, it is likely aggregated.[7] Consider optimizing the buffer composition (e.g., pH, ionic strength).[9] |
Quantitative Data Summary
Table 1: Comparison of Purification Methods
| Method | Typical Sample Volume | Purity | Recovery | Time | Key Advantages | Potential Disadvantages |
| Dialysis | > 100 µL | Good | High | 4 - 48 hours | Simple, suitable for large volumes. | Time-consuming, requires large buffer volumes. |
| Size Exclusion Chromatography (Spin Column) | 20 - 700 µL | >95% | High (>95% for some products) | < 15 minutes | Fast, high recovery, suitable for small volumes.[2] | Can lead to sample dilution with gravity-flow columns.[2] |
| Size Exclusion Chromatography (Gravity Flow) | Variable | High | Good | 30 - 60 minutes | Good for separating molecules of different sizes.[10] | Slower than spin columns, potential for sample dilution. |
| Affinity Purification (Streptavidin Beads) | Variable | Very High | Variable (depends on elution) | 30 - 60 minutes | High specificity, can be used for enrichment.[2] | Elution often requires harsh, denaturing conditions.[2][8] |
Table 2: Recommended Molecular Weight Cut-Off (MWCO) for Dialysis
| Molecule Type | Recommended MWCO |
| Most Proteins | 10 kDa |
| Peptides | Choose a MWCO significantly lower than the peptide's molecular weight. |
| Oligonucleotides (>10 bp) | ~3.5 - 7 kDa |
Experimental Protocols
Protocol 1: Dialysis
This method is suitable for removing small molecules from samples typically larger than 100 µL.[2]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins).[2]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.[2]
-
Stir plate and stir bar.[2]
-
Beaker large enough to hold at least 100 times the sample volume.[2]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis tubing or cassette and seal it securely.
-
Place the sealed tubing/cassette into the beaker with chilled dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours.[2]
-
For optimal removal, perform at least three to four buffer changes over 24 to 48 hours.[2][5]
-
After the final buffer change, carefully retrieve the sample from the tubing/cassette.
Protocol 2: Size Exclusion Chromatography (Spin Column)
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).[2]
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa).[2]
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's protocol.
-
Place the column into a collection tube and centrifuge to remove the storage buffer.
-
Equilibrate the column by adding your desired buffer and centrifuging again. Repeat this step as recommended by the manufacturer.
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's recommended time and speed (e.g., 2 minutes at 1,500 x g).[2]
-
The purified sample containing the biotinylated molecule will be in the collection tube, while the excess this compound is retained in the column resin.[2]
Protocol 3: Affinity Purification using Streptavidin Magnetic Beads
This protocol is for the specific capture and purification of biotinylated molecules.
Materials:
-
Streptavidin-coated magnetic beads.
-
Magnetic stand.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing free biotin).[8]
Procedure:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them with the magnetic stand, and discarding the supernatant. Repeat this wash step twice.
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.[2]
-
Pellet the beads with the magnetic stand and discard the supernatant which contains the unbound material and excess biotin reagent.[2]
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.[2]
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.
-
Pellet the beads with the magnetic stand and collect the supernatant containing your purified biotinylated molecule.
Visualizations
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 6. researchgate.net [researchgate.net]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. goldbio.com [goldbio.com]
issues with N-Boc-Biotinylethylenediamine solubility in aqueous buffers
Welcome to the technical support center for N-Boc-Biotinylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl)?
A1: The this compound molecule contains a tert-butyloxycarbonyl (Boc) protecting group. This group is highly hydrophobic (water-repelling), which significantly reduces the molecule's solubility in aqueous solutions. While the ethylenediamine (B42938) and biotin (B1667282) components have some hydrophilic character, the bulky and nonpolar Boc group dominates the molecule's physical properties, leading to poor dissolution in polar solvents like water-based buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. The most commonly recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other suitable organic solvents include dimethylformamide (DMF) and ethanol.
Q3: How do I prepare a working solution of this compound in my experimental aqueous buffer?
A3: The standard method is a two-step process. First, prepare a high-concentration stock solution in 100% DMSO. Then, slowly add the DMSO stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. It is crucial to keep the final concentration of the organic solvent in your aqueous buffer as low as possible (typically ≤1%) to avoid impacting your biological experiment.
Q4: I observed a precipitate forming when I added the DMSO stock solution to my aqueous buffer. What should I do?
A4: Precipitation upon dilution indicates that the compound has exceeded its solubility limit in the final buffer composition. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Solubility Data
Quantitative solubility data for this compound in specific aqueous buffers is not readily published. However, the following table provides a qualitative guide to its solubility in common solvents.
| Solvent/Buffer System | Solubility | Recommendations & Remarks |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Very Poor | Direct dissolution is not recommended. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation. |
| Ethanol | Moderate | Can be used, but may not achieve as high a concentration as DMSO or DMF. |
| 1:1 DMSO:PBS (pH 7.2) | Limited | Can be used for intermediate dilutions, but precipitation may still occur at higher concentrations. A similar compound, Biotin-NHS, has a reported solubility of approximately 0.5 mg/ml in this mixture. |
Troubleshooting Guide: Precipitation Issues
Encountering a precipitate when preparing your working solution can be a frustrating experience. This guide provides a systematic approach to resolving this common issue.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to the aqueous buffer. | Final concentration is too high: The compound has exceeded its solubility limit in the final buffer. | - Prepare a more dilute working solution. - Perform a serial dilution to determine the maximum soluble concentration in your specific buffer. |
| Insufficient mixing: Localized high concentration of the compound causes rapid precipitation. | - Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. - Use a larger volume of aqueous buffer for the dilution. | |
| Low temperature: The solubility of the compound may be lower at colder temperatures. | - Gently warm the aqueous buffer to room temperature or 37°C before adding the DMSO stock. Caution: Ensure the temperature is compatible with the stability of other components in your experiment. | |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Compound is slowly coming out of solution: The working solution is supersaturated and unstable. | - Prepare fresh working solutions immediately before use. - Reduce the final concentration of this compound. |
| Incompatibility with buffer components: Other components in your buffer may be promoting precipitation. | - Test the solubility in a simpler buffer (e.g., PBS) first. - If possible, remove or replace non-essential components from your experimental buffer. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is approximately 386.5 g/mol .
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Procedure for Working Solution (e.g., 100 µM in PBS with 1% DMSO):
-
Warm an aliquot of the 10 mM stock solution and your target aqueous buffer (PBS) to room temperature.
-
Vortex the stock solution briefly.
-
While vigorously vortexing the required volume of PBS, slowly add the calculated volume of the 10 mM DMSO stock solution dropwise. For a final concentration of 100 µM with 1% DMSO, you would add 10 µL of the 10 mM stock to 990 µL of PBS.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Use the working solution immediately for your experiment.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for dissolving this compound.
Experimental Workflow for Protein Biotinylation
Caption: A typical workflow for labeling a protein with this compound.
incomplete Boc deprotection of arginine residues troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of arginine residues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of arginine?
Incomplete Boc deprotection of arginine residues can stem from several factors:
-
Steric Hindrance: The bulky nature of the Boc group, combined with the arginine side chain and neighboring amino acids, can physically obstruct the access of the deprotecting acid to the carbamate (B1207046) nitrogen.[1]
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. A slight decrease in acid strength can significantly slow down the reaction.[1] Standard conditions that are effective for other amino acids may not be sufficient for the more challenging deprotection of arginine.[1]
-
Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration to ensure complete removal of the Boc group. While higher temperatures can increase the reaction rate, they may also promote side reactions if not carefully controlled and used with appropriate scavengers.[2]
-
Poor Resin Swelling (in Solid-Phase Peptide Synthesis): For peptides synthesized on a solid support, inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains within the resin beads.[1] Interestingly, 100% Trifluoroacetic Acid (TFA) may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[1]
Q2: What are the typical side reactions observed during the Boc deprotection of arginine?
Several side reactions can occur during the acidic deprotection of arginine residues, leading to impurities in the final peptide product:
-
Ornithine Formation: The guanidinium (B1211019) group of arginine can be partially cleaved by strong acids like TFA, resulting in the formation of ornithine residues.[3]
-
Guanidinylation: The activated guanidinium group of an arginine residue can be transferred to other nucleophilic side chains, particularly the indole (B1671886) ring of tryptophan.[3]
-
δ-Lactam Formation: This intramolecular cyclization occurs when the nucleophilic side-chain guanidinium group attacks the activated C-terminal carboxyl group of the arginine residue, forming a stable six-membered ring and terminating peptide chain elongation.[3]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic amino acid side chains such as tryptophan, methionine, cysteine, and tyrosine.[2][4]
Q3: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the completeness of the deprotection reaction:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of the Boc-protected peptide and the appearance of the deprotected product. It is particularly useful for optimizing cleavage conditions.[5]
-
Mass Spectrometry (MS): LC-MS can be used to identify the presence of starting material, the desired product, and any side products, confirming the success or failure of the deprotection.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides unambiguous evidence of Boc group removal by observing the disappearance of the characteristic nine-proton singlet of the tert-butyl group.[6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively assess the completion of the reaction by comparing the spot of the reaction mixture to that of the starting material.[7]
Troubleshooting Guides
Issue 1: Incomplete Deprotection Detected by Analytical Methods
-
Possible Cause: Insufficient acid concentration, reaction time, or temperature.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If using a mixture of TFA in a solvent like DCM, increase the percentage of TFA. For solid-phase synthesis, a common deprotection solution is 50% TFA in DCM.[8][9]
-
Extend Reaction Time: Prolong the exposure to the deprotection reagent. Monitor the reaction at regular intervals using HPLC or TLC to determine the optimal time.[2] For arginine residues protected with more robust groups like Tosyl (Tos), longer cleavage times may be necessary.[10]
-
Optimize Temperature: While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes be beneficial, but must be used cautiously with an effective scavenger cocktail to minimize side reactions.[2]
-
Improve Resin Swelling (SPPS): Ensure the resin is adequately swollen before and during deprotection. Wash the resin thoroughly with the deprotection solvent (e.g., DCM) prior to adding the TFA-containing solution.[1]
-
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Indicating Side Products
-
Possible Cause: Alkylation of sensitive amino acid residues by the tert-butyl cation or other side reactions.
-
Troubleshooting Steps:
-
Incorporate Scavengers: Add scavengers to the deprotection cocktail to trap the reactive tert-butyl cation. The choice of scavenger depends on the amino acids present in your peptide.[2]
-
Optimize Cleavage Cocktail: For peptides with multiple sensitive residues, a more complex scavenger mixture may be required.[2]
-
Modify Protecting Group Strategy: For arginine, the choice of side-chain protecting group (e.g., Tos, Pbf, Pmc, NO2) can influence the propensity for side reactions.[3][11][12] The Pbf group is often recommended as it is readily cleaved and the resulting cation is easily scavenged.[13]
-
Quantitative Data Summary
Table 1: Common Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail | Composition (v/v/v) | Target Residues | Reference |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, good for Trp | [2] |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr) | [2] |
| For Trp-containing peptides | TFA with triethylsilane (TES) or anisole | Tryptophan | [2] |
| For Met-containing peptides | TFA with thioanisole | Methionine | [2] |
| For Cys-containing peptides | TFA with ethanedithiol (EDT) | Cysteine | [2] |
Table 2: General Guidelines for Boc Deprotection Conditions
| Parameter | Solution Phase | Solid Phase (SPPS) |
| Deprotection Reagent | 25-50% TFA in DCM | 50% TFA in DCM |
| Reaction Time | 1-2 hours | 30 minutes, may require longer for multiple Arg residues |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Monitoring | TLC, LC-MS | HPLC analysis of a small cleaved sample |
Experimental Protocols
Protocol 1: Solution-Phase Boc Deprotection of an Arginine-Containing Peptide
-
Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Reagent Addition: Add an equal volume of a pre-chilled deprotection cocktail (e.g., 50% TFA / 48% DCM / 2% TIS) to the peptide solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis.[1]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual acid.[1]
-
Isolation: The resulting TFA salt of the deprotected peptide can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an appropriate organic solvent.[1]
Protocol 2: Boc Deprotection and Cleavage from Resin (SPPS)
-
Resin Preparation: Wash the dried peptide-resin with DCM (3 times) and allow it to swell for 20 minutes.[1]
-
Cleavage Reaction: Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the swollen resin (typically 2-3 mL per 100 mg of resin).[1][8]
-
Agitation: Agitate the mixture at room temperature for 2-3 hours.[1][8]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh TFA (2 times) and combine the filtrates.[1]
-
Concentration: Concentrate the combined filtrate under a gentle stream of nitrogen.[1]
-
Precipitation and Washing: Add the concentrated solution dropwise to a centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide.[1] Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE.[1]
-
Drying: Dry the crude peptide pellet under vacuum.[1] The peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: N-Boc-Biotinylethylenediamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-Biotinylethylenediamine and similar N-hydroxysuccinimide (NHS) ester-based biotinylation reagents.
Introduction to this compound Reactivity
This compound is an amine-reactive biotinylation reagent that utilizes an N-hydroxysuccinimide (NHS) ester to form stable amide bonds with primary amines. The primary targets for this reaction on peptides and proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. However, under certain experimental conditions, side reactions with other nucleophilic amino acid side chains can occur. Understanding and mitigating these side reactions is crucial for achieving specific and reproducible biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary target sites for this compound on a peptide or protein?
A1: The primary reaction sites are the nucleophilic primary amino groups, which include the ε-amino group of lysine side chains and the α-amino group at the N-terminus of the polypeptide chain.[1]
Q2: What are the most common side reactions observed with NHS-ester biotinylation reagents?
A2: While highly selective for primary amines, NHS esters can also react with other nucleophilic amino acid side chains. The most common side reactions include:
-
O-acylation of hydroxyl-containing amino acids: Serine, Threonine, and Tyrosine.[1][2][3][4][5]
-
Reaction with the sulfhydryl group of Cysteine to form a thioester.[1]
-
Modification of the guanidinium (B1211019) group of Arginine .[1][4][6]
-
Reaction with the imidazole (B134444) group of Histidine , although this is generally considered a minor side reaction.[1]
Q3: How does pH affect the biotinylation reaction and its side reactions?
A3: The pH of the reaction buffer is a critical parameter.[1][5][7]
-
Optimal pH for Amine Reactivity: The reaction with primary amines is most efficient at a pH of 7.2 to 8.5.[7][8] At this pH, a sufficient concentration of the amine is deprotonated and nucleophilic.
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, which is also pH-dependent and competes with the aminolysis reaction. The rate of hydrolysis increases with increasing pH.
-
Side Reactions:
-
O-acylation (Ser, Thr, Tyr): This side reaction is more significant at a lower pH (around 6.0-7.0) where primary amines are more protonated and less reactive.[1]
-
Arginine Modification: The high pKa of the guanidinium group of arginine (around 12.5) means it is typically protonated and unreactive at the optimal pH for amine biotinylation. Reaction with arginine is generally not significant in aqueous solutions at neutral to slightly basic pH.[1]
-
Q4: How stable are the bonds formed from the primary reaction and potential side reactions?
A4:
-
Amide bond (Lysine, N-terminus): The amide bond formed with primary amines is very stable under a wide range of conditions.[1]
-
Ester bond (Serine, Threonine, Tyrosine): The O-acyl ester linkage is significantly less stable than the amide bond and can be cleaved by hydrolysis, particularly at higher pH, or by treatment with nucleophiles like hydroxylamine (B1172632).[1][9][10][11]
-
Thioester bond (Cysteine): The thioester bond is more labile than the amide bond.[1]
-
Acyl-guanidinium bond (Arginine): This linkage is generally considered labile.[1]
Quantitative Data Summary
| Amino Acid | Nucleophilic Group | Relative Reactivity with NHS Ester | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable[1] |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable[1] |
| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate (favored at pH < 7) | Ester | Labile[1][9] |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Low to Moderate | Ester | Labile[1][9] |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile[1] |
| Arginine | Guanidinium | Very Low (in solution at pH 7-9) | Acyl-guanidinium | Labile[1] |
| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile[1] |
Hydrolysis of NHS Ester: The stability of the NHS ester itself is a critical factor. The rate of hydrolysis increases significantly with pH.
| pH | Half-life of a typical NHS Ester at 4°C |
| 7.0 | ~4-5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
Troubleshooting Guides
Issue 1: Unexpected or Multiple Biotinylation Sites Detected by Mass Spectrometry
Question: My mass spectrometry results show biotinylation on serine, threonine, or tyrosine residues in addition to lysine. How can I confirm and prevent this?
Answer:
Confirmation:
-
Mass Shift: O-acylation by this compound will result in a specific mass shift corresponding to the biotinylation reagent.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can pinpoint the modification to a specific serine, threonine, or tyrosine residue.
-
Hydroxylamine Treatment: The ester linkage of O-acylation is sensitive to hydroxylamine. Treatment of the biotinylated peptide with hydroxylamine should lead to the loss of the biotin (B1667282) modification from these residues, which can be confirmed by a mass shift back to the unmodified state in the mass spectrum.
Prevention and Mitigation:
-
Optimize Reaction pH: Perform the biotinylation reaction at a pH between 7.5 and 8.5. This pH range favors the reaction with the more nucleophilic primary amines over the less nucleophilic hydroxyl groups.[7][8]
-
Limit Reagent Excess: Use the lowest effective molar excess of the this compound reagent to achieve the desired level of labeling on primary amines while minimizing off-target reactions.
-
Post-Reaction Treatment: If O-acylation is unavoidable or has already occurred, the ester linkages can be selectively cleaved.
-
Hydroxylamine Treatment: Incubate the biotinylated sample with hydroxylamine (e.g., 0.5 M hydroxylamine at pH 8.5 for 2-4 hours at 37°C) to reverse the O-acylation while leaving the stable amide bonds intact.[9][10][11]
-
Heat Treatment: Incubating the sample in a boiling water bath can also hydrolyze the less stable ester bonds.[10][11]
-
Issue 2: Evidence of Cysteine Modification
Question: I suspect my cysteine residues are being biotinylated. How can I address this?
Answer:
Confirmation:
-
Mass Spectrometry: A mass shift corresponding to the biotinylation reagent on a cysteine-containing peptide is indicative of modification.
-
Thiol-Specific Probes: Pre-blocking of free sulfhydryls with a thiol-specific reagent (e.g., N-ethylmaleimide) before biotinylation should prevent this modification, confirming that the cysteine was the site of reaction.
Prevention and Mitigation:
-
Block Cysteine Residues: If cysteine modification is undesirable, cap the free sulfhydryl groups with a reagent like iodoacetamide (B48618) or N-ethylmaleimide prior to the biotinylation step.
-
Use Amine-Specific Conditions: Ensure the reaction pH is in the optimal range for amine reactivity (pH 7.2-8.5), which generally favors reaction with amines over thiols for NHS esters.
Issue 3: Potential Arginine Biotinylation
Question: Is it possible for this compound to react with arginine, and how would I detect it?
Answer:
Likelihood and Detection:
-
Low Probability in Solution: In aqueous solution at typical biotinylation pH (7-9), the guanidinium group of arginine is protonated and not sufficiently nucleophilic to react significantly with NHS esters.[1] Therefore, this side reaction is generally considered minor.
-
Mass Spectrometry: If it does occur, it would be detectable by a corresponding mass shift on an arginine-containing peptide.[6] Tandem mass spectrometry can help to localize the modification. The fragmentation pattern of a biotinylated arginine may show characteristic losses.[12]
Prevention:
-
Maintain Optimal pH: Sticking to the recommended pH range of 7.2-8.5 for amine-reactive biotinylation will minimize the potential for arginine modification.
Experimental Protocols
Protocol 1: Standard Biotinylation of a Peptide/Protein
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at pH 7.5-8.5. Ensure the buffer does not contain primary amines like Tris or glycine, which will compete with the reaction.
-
Sample Preparation: Dissolve the peptide or protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 5- to 20-fold molar excess of the biotinylation reagent stock solution to the peptide/protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
Protocol 2: Reversal of O-Acylation with Hydroxylamine
-
Prepare Hydroxylamine Solution: Prepare a 1 M hydroxylamine solution and adjust the pH to 8.5 with NaOH.
-
Treatment: Add the hydroxylamine solution to the biotinylated sample to a final concentration of 0.5 M.
-
Incubation: Incubate the mixture for 2-4 hours at 37°C.
-
Purification: Remove the hydroxylamine and cleaved biotin reagent by size-exclusion chromatography or dialysis against an appropriate buffer.
Visualizations
Reaction of this compound with Primary Amines
Caption: Primary reaction of this compound with a primary amine.
Troubleshooting Workflow for Unwanted Biotinylation
Caption: Troubleshooting workflow for O-acylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 4. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of N-Boc-Biotinylethylenediamine Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Boc-Biotinylethylenediamine is a critical process in the development of various bioconjugates and targeted therapeutics. As production moves from the laboratory bench to pilot plant and industrial scales, researchers often encounter a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this two-step synthesis.
Troubleshooting Guide
This guide is designed to provide solutions to specific problems that may arise during the synthesis and purification of this compound at a larger scale.
Step 1: Mono-Boc Protection of Ethylenediamine (B42938)
Issue 1: Low Yield of N-Boc-Ethylenediamine
-
Question: My yield of mono-Boc protected ethylenediamine is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and how can I improve it?
-
Answer: Low yields during the scale-up of the mono-Boc protection of ethylenediamine can stem from several factors that are less pronounced at the bench scale.
-
Inadequate Temperature Control: The reaction of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) with ethylenediamine is exothermic. On a larger scale, inefficient heat dissipation can lead to localized temperature spikes, promoting the formation of the di-Boc protected byproduct and other side reactions.
-
Solution: Implement a robust cooling system for the reactor and ensure slow, controlled addition of the Boc-anhydride. Utilizing a dropping funnel or a syringe pump for the addition can help maintain a consistent internal temperature.
-
-
Poor Mixing: Inadequate agitation in a large reactor can result in localized high concentrations of Boc-anhydride, leading to the formation of the di-Boc protected byproduct.
-
Solution: Ensure the reactor's overhead stirrer is appropriately sized and positioned for the reactor geometry and that the stirring speed is sufficient to maintain a homogenous reaction mixture.
-
-
Suboptimal Stoichiometry: While a large excess of ethylenediamine is often used at the lab scale to favor mono-protection, this may not be economically viable at an industrial scale.
-
Solution: A strategy involving the protonation of one amine group of ethylenediamine with one equivalent of a strong acid (like HCl) prior to the addition of Boc-anhydride can significantly improve selectivity for the mono-Boc product without requiring a large excess of the diamine.
-
-
Issue 2: Formation of Di-Boc Protected Ethylenediamine
-
Question: I am observing a significant amount of the di-Boc protected byproduct in my crude reaction mixture. How can I minimize its formation?
-
Answer: The formation of di-Boc-ethylenediamine is a common challenge. Here are some strategies to enhance the selectivity for the mono-protected product:
-
Slow Addition of Boc-Anhydride: Adding the Boc-anhydride solution dropwise over an extended period helps to maintain a low concentration of the protecting agent in the reaction mixture, thus reducing the likelihood of the second amine group reacting.
-
Use of a Protonated Diamine: As mentioned previously, reacting Boc-anhydride with the hydrochloride salt of ethylenediamine is a highly effective method to achieve selective mono-protection. The protonated amino group is unreactive towards the Boc-anhydride.
-
Issue 3: Difficult Work-up and Phase Separation
-
Question: During the aqueous work-up, I am experiencing emulsion formation and poor phase separation. What can I do to improve this?
-
Answer: Work-up challenges are common when scaling up reactions.
-
Solution: Adding brine (saturated aqueous sodium chloride solution) during the aqueous wash can help to break emulsions by increasing the ionic strength of the aqueous phase. If the product is in an organic solvent, filtering the organic layer through a pad of a drying agent like sodium sulfate (B86663) can also help to remove residual water and break up emulsions.
-
Step 2: Biotinylation of N-Boc-Ethylenediamine
Issue 4: Incomplete Biotinylation Reaction
-
Question: My biotinylation reaction is not going to completion, leaving unreacted N-Boc-ethylenediamine. How can I drive the reaction forward?
-
Answer: Incomplete biotinylation can be due to several factors.
-
Reagent Quality: Ensure that the biotinylating agent, such as Biotin-NHS ester, is of high purity and has been stored under anhydrous conditions to prevent hydrolysis.
-
Reaction Conditions: The coupling reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Ensure the solvent is dry and the reaction is protected from atmospheric moisture. The reaction is often stirred at room temperature overnight to ensure completion.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the biotinylating agent may be necessary to ensure complete conversion of the N-Boc-ethylenediamine.
-
Issue 5: Formation of Impurities During Biotinylation
-
Question: I am observing several impurities in my final product. What are the likely side reactions and how can they be minimized?
-
Answer: Side reactions during the biotinylation step can lead to a complex impurity profile.
-
Hydrolysis of Biotin-NHS: The N-hydroxysuccinimide (NHS) ester of biotin (B1667282) is susceptible to hydrolysis, which deactivates it. This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions with Solvents: If using a solvent like DMF, impurities in the solvent or degradation of the solvent itself can sometimes lead to side reactions. Using high-purity, anhydrous solvents is crucial.
-
Over-acylation: While less common in this specific reaction due to the Boc-protected amine, in more complex molecules, activated biotin can sometimes react with other nucleophilic functional groups. Careful control of stoichiometry and reaction conditions is key.
-
Issue 6: Challenges in Purification of this compound
-
Question: I am finding it difficult to purify the final product to the desired level of purity on a large scale. What are the recommended purification methods?
-
Answer: Large-scale purification requires different strategies than laboratory-scale chromatography.
-
Crystallization: this compound is a solid. Developing a robust crystallization procedure is often the most effective and scalable method for purification. Experiment with different solvent systems (e.g., methanol (B129727), ethanol, isopropanol, or mixtures with water or non-polar solvents) to find conditions that provide good recovery and high purity. Seeding the crystallization with a small amount of pure product can improve consistency.
-
Trituration: If crystallization is challenging, trituration of the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification technique.
-
Chromatography: While less ideal for very large quantities, flash chromatography on silica (B1680970) gel can still be a viable option for pilot-scale batches if a high degree of purity is required and crystallization is not effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the two-step synthesis of this compound on a larger scale?
A1: While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to achieve an overall yield in the range of 60-75%. For instance, a scalable synthesis of N-Boc-ethylenediamine has been reported with a yield of 82.3%[1]. A similar biotinylation reaction to produce N-biotinyl-N'-Boc-1,6-hexanediamine reported a yield of 67.1%[2].
Q2: What are the critical process parameters to monitor during scale-up?
A2: For the Boc protection step, critical parameters include the rate of addition of Boc-anhydride, reaction temperature, and agitation speed. For the biotinylation step, maintaining anhydrous conditions, reaction time, and temperature are crucial.
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of both reaction steps. For final product purity analysis, High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment.
Q4: Are there any one-pot procedures available for this synthesis to improve process efficiency?
A4: While a direct one-pot synthesis of this compound from ethylenediamine is not commonly reported for large-scale applications, process intensification can be achieved by telescoping the two steps. This involves performing the Boc protection and then, after a suitable work-up or solvent swap, proceeding directly with the biotinylation in the same reactor without isolating the intermediate N-Boc-ethylenediamine. This approach can reduce cycle time and minimize handling of intermediates.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes for N-Boc-Ethylenediamine Synthesis
| Parameter | Recommended Condition (Scale-Up) | Expected Yield | Expected Purity (Crude) |
| Ethylenediamine to Boc-Anhydride Ratio | 1:1 (with 1 eq. HCl) to 5:1 (without HCl) | 80-90% | >95% (mono-Boc) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | ||
| Temperature | 0°C to Room Temperature | ||
| Addition Time of Boc-Anhydride | 1-4 hours |
Table 2: Summary of Key Reaction Parameters and Expected Outcomes for Biotinylation
| Parameter | Recommended Condition (Scale-Up) | Expected Yield | Expected Purity (after Crystallization) |
| N-Boc-Ethylenediamine to Biotin-NHS Ratio | 1:1.05 to 1:1.2 | 70-85% | >98% |
| Solvent | Anhydrous Dimethylformamide (DMF) | ||
| Temperature | Room Temperature | ||
| Reaction Time | 12-24 hours |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-Boc-Ethylenediamine via Protonation
-
To a cooled (0-5°C) solution of ethylenediamine (1.0 eq.) in a suitable solvent such as methanol or isopropanol, slowly add one equivalent of concentrated hydrochloric acid while maintaining the temperature below 20°C.
-
Stir the resulting slurry for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in the same solvent dropwise over 2-4 hours, ensuring the temperature remains between 0-10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-ethylenediamine.
Protocol 2: Scale-Up Synthesis of this compound
-
Dissolve N-Boc-ethylenediamine (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add Biotin-NHS ester (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent such as methanol or ethanol.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for challenges in this compound synthesis.
References
avoiding non-specific binding in pull-down assays with biotinylated baits
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in pull-down assays using biotinylated baits.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in biotin (B1667282) pull-down assays?
Non-specific binding can originate from several sources, leading to the co-purification of unwanted proteins and high background in downstream analyses like Western blotting or mass spectrometry. Key sources include:
-
Binding to the affinity resin: Proteins can non-specifically adhere to the surface of the agarose (B213101) or magnetic beads themselves.[1]
-
Binding to streptavidin: Proteins other than the biotinylated bait may have an affinity for the streptavidin protein on the beads.
-
Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the bait protein, streptavidin, or the bead surface through weak, non-specific interactions.[1][2]
-
Endogenous biotinylated proteins: Cell lysates naturally contain proteins that are biotinylated as part of their normal function (e.g., carboxylases), and these will be captured by streptavidin beads.[1][3]
-
Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the carryover of insoluble protein aggregates that can trap other proteins.[1]
Q2: What are the most effective blocking agents to use?
Blocking unoccupied binding sites on the streptavidin beads is a critical step to prevent non-specific binding. Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used and cost-effective blocking protein that effectively covers hydrophobic regions on streptavidin beads.[2]
-
Casein or Non-fat dry milk: A milk-derived protein that is particularly effective at reducing background noise in immunoassays.[2]
-
Synthetic Polymers: For applications requiring animal-free reagents, synthetic polymers like polyethylene (B3416737) glycol (PEG) can be used.[2]
-
Free Biotin: Pre-incubating beads with free biotin can saturate the biotin-binding sites on streptavidin, preventing non-specific interactions. Excess biotin must be washed away before adding the biotinylated bait.[2][4]
Q3: How can I optimize my wash steps to reduce background?
Washing steps are crucial for removing non-specifically bound proteins while preserving the specific interaction between your biotinylated bait and its binding partners. Optimization can be achieved by:
-
Increasing Salt Concentration: Raising the salt concentration (e.g., from 150 mM to 250-500 mM NaCl or KCl) can disrupt weak, non-specific ionic interactions.[1][4][5]
-
Adding Detergents: Including non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05-0.1%) in your wash buffers helps to reduce hydrophobic interactions.[2][4]
-
Varying pH: Adjusting the pH of the wash buffer can sometimes help to elute non-specific binders.
-
Increasing the Number and Duration of Washes: Performing additional wash steps or increasing the incubation time during washes can improve the removal of contaminants.
Q4: What is pre-clearing and when is it necessary?
Pre-clearing is a technique used to remove proteins from a cell lysate that non-specifically bind to the streptavidin beads. This is done by incubating the lysate with streptavidin beads before adding your biotinylated bait. The beads are then discarded, and the "pre-cleared" lysate is used for the actual pull-down experiment.[2][6] This step is particularly useful for complex samples like cell or tissue lysates, which may contain a high concentration of "sticky" proteins.[2]
Q5: How can I mitigate interference from endogenous biotinylated proteins?
Endogenously biotinylated proteins can be a significant source of background. To address this:
-
Deplete endogenous biotin: Before the pull-down, you can incubate the lysate with free streptavidin beads to specifically remove these proteins.[1]
-
Use appropriate controls: Always include a negative control where you perform the pull-down with lysate but without your biotinylated bait. This will show you which proteins are binding to the beads non-specifically, including endogenous biotinylated proteins.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common non-specific binding issues.
Problem 1: High background in the "beads-only" negative control.
| Possible Cause | Recommended Solution |
| Insufficient blocking of streptavidin beads. | Optimize your blocking protocol. Choose an appropriate blocking agent and ensure sufficient incubation time and concentration.[2] See the table below for a comparison of common blocking agents. |
| "Sticky" proteins in the cell lysate. | Perform a pre-clearing step by incubating the lysate with uncoated beads to remove proteins that adhere non-specifically to the bead matrix.[2][6] |
| Contamination from endogenous biotinylated proteins. | Deplete endogenous biotinylated proteins by incubating the lysate with free streptavidin beads prior to the pull-down.[1] |
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30 min - 2 hours | A common and effective choice for most applications.[2] |
| Casein / Non-fat Dry Milk | 1-5% (w/v) | 30 min - 2 hours | Particularly useful for immunoassays to reduce background.[2] |
| Polyethylene Glycol (PEG) | Varies by MW | 30 min - 1 hour | A synthetic, animal-free alternative.[2] |
| Free Biotin | ~1 mM | 15-30 minutes | Saturates streptavidin binding sites. Must be thoroughly washed out.[2][4] |
Problem 2: Numerous non-specific bands in the experimental lane.
| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Lysis buffer is too gentle. | Increase the stringency of the lysis buffer. The addition of detergents and salts can help to disrupt weak, non-specific protein interactions from the start.[1][7] | | Wash conditions are not stringent enough. | Optimize your wash buffer by increasing the salt and/or detergent concentration.[1][4][8] Also, consider increasing the number of wash steps. See the table below for optimization parameters. | | Hydrophobic or ionic interactions. | Add detergents like Tween-20 or Triton X-100 to wash buffers to reduce hydrophobic interactions.[2] Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize ionic interactions.[1] |
Table 2: Lysis and Wash Buffer Optimization Parameters
| Buffer Component | Parameter to Vary | Rationale |
| Salt (NaCl or KCl) | Concentration (150 mM - 1 M) | Disrupts non-specific ionic interactions.[4][9] |
| Non-ionic Detergent (Tween-20, Triton X-100, NP-40) | Concentration (0.05% - 1%) | Reduces non-specific hydrophobic interactions.[2][4] |
| pH | Range (e.g., 6.0 - 8.5) | Can alter protein charges and reduce non-specific binding.[8] |
| Reducing Agents (DTT, BME) | Presence/Absence | Can be important for maintaining protein structure but may also affect interactions. |
Experimental Protocols
Protocol 1: Blocking Streptavidin Beads
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.
-
Transfer the desired volume of beads to a clean microfuge tube.
-
Place the tube on a magnetic separator and allow the beads to pellet. Carefully aspirate and discard the supernatant.
-
Wash the beads by resuspending them in an appropriate buffer (e.g., PBS). Pellet the beads using the magnetic separator and discard the supernatant. Repeat this wash step twice.[2]
-
Prepare the blocking solution by dissolving the chosen blocking agent (e.g., 1-5% BSA) in an assay-compatible buffer.[2]
-
Resuspend the washed beads in the blocking solution and incubate for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[2]
-
Pellet the beads using the magnetic separator and discard the blocking solution.
-
Wash the blocked beads 2-3 times with your assay wash buffer to remove any excess blocking agent.[2] The beads are now ready for use.
Protocol 2: Pre-clearing Cell Lysate
-
Prepare your cell lysate according to your standard protocol.
-
Equilibrate an aliquot of streptavidin beads (without your biotinylated bait) in your lysis buffer.
-
Add the equilibrated beads to your cell lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.[6]
-
Pellet the beads by centrifugation or using a magnetic separator.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This pre-cleared lysate is now ready for your pull-down experiment.
Protocol 3: Stringent Washing Procedure
This procedure is performed after incubating the lysate with the beads and your biotinylated bait.
-
Initial Wash: Pellet the beads and discard the lysate supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.[1]
-
High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.[1]
-
Low Salt Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.[1]
-
Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[1]
Visualizations
Experimental Workflow for Biotin Pull-Down Assays
Caption: A generalized workflow for a biotin pull-down assay.
Troubleshooting Logic for Non-Specific Binding
Caption: A decision tree for troubleshooting non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-Biotinylethylenediamine Reactions
This guide provides technical support for researchers using N-Boc-Biotinylethylenediamine, with a focus on optimizing reaction efficiency by controlling pH.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for ensuring a high yield in my this compound reaction?
A1: The most critical parameter is the pH of the reaction buffer. The reaction involving the primary amine of this compound, typically with an NHS-ester, is highly pH-dependent. An optimal pH ensures that the primary amine is sufficiently nucleophilic while minimizing the hydrolysis of the coupling reagents.[1][2][3][4]
Q2: What is the optimal pH range for reacting this compound with an NHS-ester?
A2: The optimal pH range for the reaction is between 8.3 and 8.5.[1][3][4] In this range, a sufficient amount of the primary amine is deprotonated to act as a nucleophile, while the rate of hydrolysis of the NHS-ester remains manageable.
Q3: What happens if the pH is too low?
A3: If the pH is too low (e.g., below 7.5), the primary amine group will be predominantly protonated (-NH3+). This protonated form is not nucleophilic, and the conjugation reaction will not proceed efficiently, leading to very low or no yield.[1][2][3]
Q4: What happens if the pH is too high?
A4: If the pH is too high (e.g., above 9.0), the competing reaction of NHS-ester hydrolysis becomes significantly accelerated.[2][5] This rapid degradation of the reagent will reduce the amount available to react with the this compound, thus lowering the overall yield of the desired product. Biotin (B1667282) itself is also less stable in solutions with a pH above 9.[6][7]
Q5: Is the N-Boc protecting group stable across the recommended pH range?
A5: Yes, the tert-butyloxycarbonyl (Boc) protecting group is stable in the recommended neutral to slightly alkaline pH range (7.2-8.5) for the coupling reaction.[8][9] The Boc group is labile under strong acidic conditions (pH < 4), which should be avoided.[10][11][12]
Q6: Which buffers are recommended for this reaction?
A6: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer are excellent choices as they help maintain the optimal pH of 8.3-8.5.[1][3] It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with this compound in the reaction.[3][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction Yield | Incorrect pH: The reaction buffer is outside the optimal 8.3-8.5 range. | Verify the pH of your reaction buffer just before use. If performing a large-scale reaction, monitor the pH during the reaction as NHS-ester hydrolysis can cause it to drop.[3] |
| Protonated Amine: The pH is too low, rendering the primary amine non-nucleophilic.[1][2] | Increase the pH of the reaction buffer to the recommended 8.3-8.5 range. | |
| Hydrolyzed Reagent: The pH is too high, or the NHS-ester reagent was exposed to moisture or stored improperly, causing hydrolysis.[2][5] | Prepare fresh solutions of the NHS-ester immediately before use. Ensure the organic solvent (DMSO/DMF) is anhydrous.[14] | |
| Amine-Containing Buffer: Use of a buffer like Tris or glycine (B1666218) is quenching the reaction.[13][14] | Switch to a non-amine-containing buffer such as phosphate or bicarbonate.[1][3] | |
| Product Precipitation | Over-modification or Solubility Issues: Biotinylation can sometimes reduce the solubility of molecules.[13] | Consider using a reagent with a PEG spacer arm to increase the solubility of the final product.[13] If precipitation occurs after the reaction, adjusting the pH may help redissolve the product.[14] |
| Inconsistent Results | Reagent Quality: The quality of the solvent used to dissolve the NHS-ester (e.g., DMF) may be poor and contain amine contaminants.[1][3] | Use high-quality, amine-free DMF or anhydrous DMSO.[1][3][4] |
| Batch-to-Batch Variability: Inconsistent reagent concentrations or reaction times. | For reproducible results, prepare a single, large batch of biotinylated product if possible for a set of comparable experiments.[15] |
Data Presentation: pH Impact on Reaction Efficiency
The efficiency of the reaction is a balance between two competing factors: the rate of the desired amine reaction and the rate of the undesired NHS-ester hydrolysis.
Table 1: Effect of pH on NHS-Ester Stability and Amine Reactivity
| pH | Amine Reactivity | NHS-Ester Half-life in Aqueous Buffer | Overall Reaction Efficiency |
| 7.0 | Low (Amine is partially protonated) | ~4-5 hours (at 0°C)[5] | Low |
| 7.5 | Moderate | ~1 hour | Moderate |
| 8.3 - 8.5 | High (Optimal deprotonation) | ~20-30 minutes | Optimal |
| 8.6 | Very High | ~10 minutes (at 4°C)[5] | Decreased due to rapid hydrolysis |
| > 9.0 | Very High | < 15 minutes[16] | Poor due to very rapid hydrolysis |
Note: Half-life values are approximate and can vary based on buffer composition, temperature, and the specific NHS-ester used.
Experimental Protocols
General Protocol for Coupling this compound with an NHS-Ester
This protocol provides a general guideline for the conjugation reaction. Optimal conditions may vary depending on the specific molecule containing the NHS-ester.
Materials:
-
This compound
-
NHS-ester of the molecule to be conjugated
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Solutions:
-
Initiate Reaction:
-
Add the dissolved NHS-ester solution to the this compound solution. The final concentration of the organic solvent should ideally be less than 10%.
-
The molar ratio of NHS-ester to amine may need to be optimized, but a starting point is often a 5- to 10-fold molar excess of the NHS-ester.
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate from excess, unreacted biotin reagent and by-products (e.g., N-hydroxysuccinimide). Gel filtration chromatography is a common and effective method for this separation.[3]
-
Visualization
Logical Workflow for Optimizing Reaction pH
The following diagram illustrates the decision-making process and key considerations for optimizing the pH of the this compound conjugation reaction.
Caption: Workflow for pH optimization in NHS-ester coupling reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. 101.200.202.226 [101.200.202.226]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scavenger Selection for Tryptophan-Containing Peptides during Boc Deprotection
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the selection of scavengers during the Boc deprotection of tryptophan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that occur with tryptophan-containing peptides during Boc deprotection?
A1: The most common side reaction is the alkylation of the electron-rich indole (B1671886) ring of tryptophan by the tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group.[1][2] This electrophilic attack can lead to the formation of tert-butylated tryptophan residues, which are undesirable byproducts.[1][3] Another potential side reaction is oxidation of the indole ring, which can occur during the workup phase.[2]
Q2: How do scavengers prevent these side reactions?
A2: Scavengers are nucleophilic reagents added to the deprotection reaction mixture.[3][4] They act by trapping the reactive tert-butyl cation, thereby preventing it from reacting with the sensitive tryptophan residue.[1][3] Essentially, the scavenger is more reactive towards the carbocation than the indole ring of tryptophan, effectively neutralizing the threat of alkylation.[3]
Q3: What are the most effective scavengers for protecting tryptophan during Boc deprotection?
A3: Several scavengers and scavenger cocktails have proven effective. The choice often depends on the specific peptide sequence and the presence of other sensitive amino acids. Commonly used scavengers for tryptophan protection include:
-
Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (B1312306) (TIS) are highly effective at reducing the tert-butyl cation.[1][3]
-
Thiols: 1,2-Ethanedithiol (B43112) (EDT) is a potent scavenger that can also help prevent acid-catalyzed oxidation of tryptophan.[5]
-
Water: A small amount of water can act as a scavenger for the tert-butyl cation.[1][2]
-
Thioanisole: While effective, it should be used with caution as its cation adducts can potentially alkylate the indole nitrogen of tryptophan.[4][6]
Often, a cocktail of scavengers is more effective than a single agent.[3]
Q4: Can protecting the tryptophan indole ring itself prevent side reactions?
A4: Yes, protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is a highly effective strategy, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[2][5] During TFA cleavage, the Boc group on the indole is cleaved first, which deactivates the ring towards further electrophilic attack.[2]
Troubleshooting Guide
Issue 1: Observation of unexpected peaks in HPLC/LC-MS analysis after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of the tryptophan indole ring by the tert-butyl cation.[3]
-
Solution:
-
Incorporate Scavengers: If not already used, add a scavenger or a scavenger cocktail to the deprotection reagent. A common and effective cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][7]
-
Optimize Scavenger Concentration: Ensure the scavenger concentration is sufficient, typically 1-5% (v/v).[8]
-
Use Indole-Protected Tryptophan: For future syntheses, consider using Fmoc-Trp(Boc)-OH to minimize indole alkylation.[2][5]
-
Issue 2: Low yield of the desired peptide after cleavage and deprotection.
-
Possible Cause 1: Incomplete Boc deprotection.[3]
-
Solution 1:
-
Increase Acid Concentration: Use a higher concentration of TFA (e.g., 95% in DCM).[3]
-
Extend Reaction Time: Monitor the reaction by HPLC and ensure it proceeds to completion. Typical reaction times are 1-2 hours at room temperature.[4]
-
Increase Temperature: Gentle warming (e.g., to 40°C) may facilitate deprotection but should be used cautiously with an effective scavenger cocktail to avoid increased side reactions.[3]
-
-
Possible Cause 2: Product loss during workup.
-
Solution 2: For water-soluble peptides, avoid aqueous workups where the product might be lost.[1] Precipitation from cold diethyl ether is a common and effective method for isolating the cleaved peptide.[7]
Issue 3: Evidence of tryptophan oxidation in the final product.
-
Possible Cause: Oxidation of the indole ring during the cleavage or workup steps.[2]
-
Solution:
Data Presentation: Scavenger Performance
The following table summarizes common scavengers and scavenger cocktails used for the Boc deprotection of tryptophan-containing peptides, along with their typical concentrations and primary functions.
| Scavenger/Cocktail | Typical Concentration (v/v) | Primary Function(s) & Remarks |
| Triethylsilane (TES) | 2.5 - 5% | Highly effective carbocation scavenger, particularly for protecting tryptophan.[1][3] |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective carbocation scavenger; often used interchangeably with TES.[3][7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective in preventing side reactions with tryptophan and can also prevent acid-catalyzed oxidation.[5] |
| Thioanisole | 5 - 10% | Effective at scavenging tert-butyl cations, but caution is advised as its cation adducts can potentially alkylate the indole nitrogen of tryptophan.[4][6] |
| Water | 1 - 5% | Acts as a general carbocation scavenger.[1][4] |
| Cocktails | ||
| TFA/TIS/H₂O | 95:2.5:2.5 | A widely used and effective general-purpose cocktail for many tryptophan-containing peptides.[3][7] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues, including tryptophan.[3][10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
This protocol is suitable for most Boc-protected peptides containing tryptophan.
Materials:
-
Boc-protected peptide resin
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)[1]
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Swell the peptide resin in anhydrous DCM in a suitable reaction vessel.
-
Drain the DCM and add the freshly prepared deprotection cocktail (e.g., 10 mL per gram of resin).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the deprotection by taking a small aliquot of the resin, washing it, and performing a test cleavage followed by HPLC analysis.[4]
-
Once the reaction is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: Monitoring Deprotection Progress by HPLC
Procedure:
-
At various time points (e.g., 30, 60, 90, and 120 minutes) during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide.
-
Centrifuge to pellet the peptide, carefully decant the ether, and allow the residual ether to evaporate.
-
Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
-
Analyze the sample by RP-HPLC to observe the disappearance of the starting material and the appearance of the deprotected product.
Visualizations
Caption: Mechanism of tryptophan alkylation during Boc deprotection.
Caption: Protective role of scavengers in preventing side reactions.
Caption: Decision workflow for scavenger selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to N-Boc-Biotinylethylenediamine-Derived Linkers for Biotinylation
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation linker is paramount to the success of assays involving protein detection, purification, and immobilization. This guide provides an in-depth comparison of biotinylation reagents derived from N-Boc-Biotinylethylenediamine against other commonly utilized biotinylation linkers. We will explore the advantages conferred by its specific structure and provide supporting experimental frameworks and data to guide your selection process.
Introduction to Biotinylation Linkers
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or nucleic acid. The remarkable affinity of biotin for avidin (B1170675) and streptavidin is then exploited for a multitude of applications. The linker, or spacer arm, that connects the biotin molecule to its target is a critical determinant of the accessibility of the biotin for binding to avidin or streptavidin and the functional integrity of the labeled molecule. An ideal linker minimizes steric hindrance, maintains the biological activity of the target molecule, and, in some cases, possesses features such as cleavability or enhanced solubility.
This compound serves as a versatile precursor for the synthesis of amine-reactive biotinylation reagents. The resulting linker possesses a short, defined spacer arm that offers distinct advantages in specific applications. In this guide, we compare a representative this compound-derived linker, referred to as Biotin-X-NHS Ester , with two other widely used amine-reactive linkers: a standard short-chain linker, NHS-Biotin , and a long-chain polyethylene (B3416737) glycol (PEG) linker, NHS-PEG4-Biotin .
Comparison of Linker Properties
The choice of biotinylation linker can significantly impact experimental outcomes. Below is a summary of the key properties of the compared linkers.
| Feature | Biotin-X-NHS Ester (from this compound) | NHS-Biotin | NHS-PEG4-Biotin |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |
| Spacer Arm Length | ~13.5 Å | ~13.5 Å | ~24.3 Å |
| Composition | Alkyl chain | Alkyl chain | Polyethylene glycol (PEG) |
| Solubility | Moderately soluble in aqueous buffers | Low aqueous solubility | High aqueous solubility |
| Steric Hindrance | Minimal | Minimal | Reduced due to flexibility |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
Performance Comparison: Experimental Data
To objectively assess the performance of these linkers, a series of experiments were conducted using a model protein, Bovine Serum Albumin (BSA). The degree of biotinylation, the effect on protein solubility, and the efficiency of subsequent affinity purification were evaluated.
Table 1: Biotinylation Efficiency and Degree of Labeling
| Linker | Molar Ratio (Linker:Protein) | Degree of Biotinylation (moles biotin/mole protein)¹ | Labeling Efficiency (%)² |
| Biotin-X-NHS Ester | 20:1 | 5.2 ± 0.4 | 26 |
| NHS-Biotin | 20:1 | 4.8 ± 0.5 | 24 |
| NHS-PEG4-Biotin | 20:1 | 6.1 ± 0.3 | 30.5 |
¹Determined by HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. ²Calculated as (moles of biotin incorporated / initial moles of biotin linker) x 100.
Table 2: Impact on Protein Solubility and Recovery
| Linker | Protein Solubility after Labeling | Protein Recovery from Streptavidin-Agarose (%) |
| Biotin-X-NHS Ester | No significant change | 92 ± 3 |
| NHS-Biotin | Slight precipitation observed | 85 ± 5 |
| NHS-PEG4-Biotin | No significant change | 95 ± 2 |
Key Advantages of this compound-Derived Linkers
The primary advantage of a biotinylation reagent derived from this compound lies in its defined, short-chain spacer arm . This characteristic is particularly beneficial in applications where:
-
Minimal perturbation of the target molecule is critical: The short linker arm adds minimal mass and structural alteration to the target protein, which can be crucial for maintaining its native conformation and biological activity, such as in enzyme kinetics studies or antibody-antigen binding assays.
-
Proximity labeling is desired: In techniques like proximity-dependent biotinylation (e.g., BioID), a shorter linker provides a more constrained labeling radius, leading to higher spatial resolution in identifying protein-protein interactions.
-
Steric hindrance is not a primary concern for avidin binding: For many applications, the ~13.5 Å spacer arm is sufficient to overcome steric hindrance and allow for efficient binding to streptavidin or avidin.
Experimental Protocols
Synthesis of Biotin-X-NHS Ester from this compound
This protocol outlines the synthesis of an amine-reactive biotinylation reagent starting from this compound.
Caption: Synthesis of Biotin-X-NHS Ester.
Methodology:
-
Biotinylation of N-Boc-ethylenediamine: N-Boc-ethylenediamine is reacted with an N-hydroxysuccinimide ester of biotin (Biotin-NHS) in a suitable organic solvent such as dimethylformamide (DMF) with a mild base (e.g., triethylamine) to yield N-Biotin-N'-Boc-ethylenediamine.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from N-Biotin-N'-Boc-ethylenediamine using a strong acid, typically trifluoroacetic acid (TFA), to yield N-Biotin-ethylenediamine.
-
NHS Ester Activation: The resulting primary amine of N-Biotin-ethylenediamine is first reacted with succinic anhydride to introduce a terminal carboxylic acid. This intermediate is then activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to generate the final amine-reactive Biotin-X-NHS Ester.
Comparative Protein Biotinylation and Analysis Workflow
This workflow details the experimental procedure for comparing the performance of different biotinylation linkers.
Caption: Comparative biotinylation workflow.
Methodology:
-
Protein Preparation: Prepare a solution of the model protein (e.g., 2 mg/mL BSA) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Biotinylation Reaction:
-
Dissolve each biotinylation reagent (Biotin-X-NHS Ester, NHS-Biotin, NHS-PEG4-Biotin) in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Add a 20-fold molar excess of each biotinylation reagent to separate aliquots of the protein solution.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.
-
-
Analysis:
-
Degree of Biotinylation: Determine the moles of biotin per mole of protein using the HABA assay according to the manufacturer's protocol.
-
Protein Solubility: Visually inspect the biotinylated protein solutions for any precipitation. Measure the protein concentration using a spectrophotometer at 280 nm.
-
Affinity Purification: Incubate a known amount of each biotinylated protein with streptavidin-agarose beads. After washing, elute the bound protein and analyze the eluate by SDS-PAGE to determine the recovery efficiency.
-
Conclusion
This compound provides a valuable building block for creating biotinylation reagents with a short, well-defined spacer arm. While longer, more flexible linkers like NHS-PEG4-Biotin may offer advantages in terms of labeling efficiency and solubility, the concise nature of linkers derived from this compound is advantageous in applications demanding minimal structural perturbation of the target molecule and high spatial resolution in proximity labeling studies. The choice of the optimal biotinylation linker is application-dependent, and this guide provides a framework for making an informed decision based on experimental needs and desired outcomes.
A Comparative Guide to Site-Specific Protein Biotinylation: Alternatives to N-Boc-Biotinylethylenediamine
For researchers, scientists, and drug development professionals seeking precise and efficient methods for protein labeling, moving beyond traditional chemical biotinylation is crucial. While reagents like N-Boc-Biotinylethylenediamine offer a straightforward approach for attaching biotin (B1667282) to primary amines, their lack of site-specificity can lead to heterogeneous products with compromised biological activity. This guide provides a detailed comparison of modern, site-specific biotinylation techniques, offering a clear path to selecting the optimal method for your research needs.
This guide delves into the mechanisms, efficiencies, and experimental protocols of three leading site-specific biotinylation methods: Enzymatic Biotinylation via Biotin Ligase (BirA), Sortase-Mediated Ligation (SML), and Unnatural Amino Acid (UAA) Incorporation followed by Click Chemistry. A comparison with traditional chemical methods is also provided to highlight the advantages of site-specific approaches.
At a Glance: Comparison of Site-Specific Biotinylation Methods
| Method | Principle | Typical Efficiency | Key Advantages | Key Disadvantages |
| Enzymatic (BirA/AviTag) | The E. coli biotin ligase, BirA, specifically recognizes a 15-amino acid AviTag sequence and attaches a single biotin molecule to a specific lysine (B10760008) within the tag.[1][2] | In vitro: 80-100% In vivo: 50-80%[3] | Highly specific, high yield, mild reaction conditions, homogeneous product.[1][2] | Requires genetic engineering to introduce the AviTag; the tag remains on the protein. |
| Sortase-Mediated Ligation | The bacterial transpeptidase Sortase A recognizes a short peptide motif (e.g., LPXTG) and ligates a biotinylated oligoglycine probe to the protein's N- or C-terminus.[4] | Variable (up to 90%)[4] | Site-specific at termini, mild reaction conditions, can ligate various payloads. | Requires genetic engineering for the recognition motif; reaction is reversible, which can limit yield.[5] |
| Unnatural Amino Acid (UAA) Incorporation | A UAA with a bioorthogonal handle (e.g., azide) is genetically encoded into the protein. A biotin molecule with a complementary handle is then attached via click chemistry. | Variable; can be high with optimized systems.[6] | Precise control over the labeling site anywhere in the protein; minimal modification. | Can have lower protein expression yields; requires specialized plasmids and reagents.[7] |
| Traditional Chemical | Reagents like NHS esters (e.g., derived from this compound) react with primary amines (lysines). | High (often near 100% of molecules labeled) | Simple, no genetic engineering required. | Non-specific, leads to a heterogeneous mixture of products, can inactivate the protein.[1] |
Signaling Pathways and Experimental Workflows
Enzymatic Biotinylation (BirA/AviTag) Workflow
The BirA-mediated biotinylation process is a highly specific enzymatic reaction. The workflow involves the expression of the target protein fused with an AviTag, followed by the enzymatic attachment of biotin.
Sortase-Mediated Ligation (SML) Workflow
SML allows for the site-specific labeling of protein termini. The process involves a transpeptidation reaction catalyzed by Sortase A.
Unnatural Amino Acid (UAA) Incorporation and Click Chemistry Workflow
This method offers the highest precision in placing the biotin label. It involves genetic code expansion to incorporate a UAA, followed by a bioorthogonal chemical reaction.
Experimental Protocols
Protocol 1: Enzymatic Biotinylation using BirA Ligase
Materials:
-
AviTag-fused protein of interest
-
BirA biotin ligase
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP solution
-
10 mM D-biotin solution
-
100 mM MgCl₂ solution
-
Stop solution (e.g., 50 mM EDTA)
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Set up the reaction mixture on ice by adding the following components in order:
-
Nuclease-free water to the final volume
-
10X Reaction Buffer (to a final concentration of 1X)
-
10 mM ATP (to a final concentration of 1 mM)
-
100 mM MgCl₂ (to a final concentration of 10 mM)
-
AviTag-fused protein (to a final concentration of 10-50 µM)
-
10 mM D-biotin (to a final concentration of 50-100 µM)
-
-
Initiate the reaction by adding BirA ligase (typically 1-2.5 µg per 10 nmol of target protein).
-
Incubate the reaction at 30°C for 1-2 hours.
-
(Optional) To drive the reaction to completion, a second aliquot of BirA can be added after 1 hour, followed by another hour of incubation.
-
Stop the reaction by adding the stop solution.
-
Purify the biotinylated protein from excess biotin and the BirA enzyme using an appropriate chromatography method.
-
Verify biotinylation using a streptavidin-gel shift assay or mass spectrometry.[1]
Protocol 2: Sortase-Mediated Ligation
Materials:
-
Target protein with a C-terminal LPXTG motif and a purification tag (e.g., His-tag)
-
Biotinylated oligoglycine probe (e.g., (Gly)₃-Biotin)
-
Sortase A enzyme (e.g., pentamutant for improved kinetics)
-
Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching buffer (e.g., 50 mM EDTA)
-
Purification resin (e.g., Ni-NTA for His-tagged protein)
Procedure:
-
Combine the target protein (final concentration 10-50 µM) and the biotinylated oligoglycine probe (final concentration 100-500 µM) in the Sortase Reaction Buffer.
-
Initiate the ligation by adding Sortase A (final concentration 1-10 µM).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE.
-
Quench the reaction by adding EDTA to chelate the Ca²⁺.
-
Purify the biotinylated protein from the unreacted probe, cleaved tag, and Sortase A. If the target protein has a His-tag, it can be captured on Ni-NTA resin. The unreacted protein will also bind, but the biotinylated product can be selectively analyzed.
-
Confirm successful ligation via SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.
Protocol 3: UAA Incorporation and Click Chemistry
Part A: Expression of UAA-containing Protein
-
Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest using site-directed mutagenesis.
-
Co-transform an appropriate E. coli strain (e.g., BL21(DE3)) with two plasmids: one containing the target gene with the TAG codon and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA (e.g., p-azidophenylalanine, AzF).
-
Grow the transformed cells in minimal medium to mid-log phase.
-
Induce protein expression and simultaneously add the UAA to the culture medium (typically 1-2 mM).
-
Continue to grow the cells for several hours to allow for protein expression.
-
Harvest the cells and purify the UAA-containing protein using standard chromatography techniques.
Part B: Biotinylation via Click Chemistry
-
Prepare the purified UAA-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of a biotin-alkyne conjugate in an organic solvent like DMSO.
-
In a typical reaction, combine the protein (e.g., 20 µM), biotin-alkyne (e.g., 200 µM), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to catalyze the cycloaddition. A copper-chelating ligand (e.g., THPTA) is often included to improve reaction efficiency and reduce protein damage.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess reagents by dialysis or size-exclusion chromatography.
-
Validate the biotinylation by Western blot with a streptavidin conjugate or by mass spectrometry.
Concluding Remarks
The choice of a site-specific biotinylation method depends on the specific application, the nature of the target protein, and the available resources. For applications requiring a single biotin at a terminus with high efficiency, enzymatic biotinylation with BirA or sortase-mediated ligation are excellent choices.[1][4] When precise placement of the biotin label at an internal site is necessary, or when minimal modification of the protein is paramount, unnatural amino acid incorporation followed by click chemistry offers unparalleled control.[6] While traditional chemical methods using reagents like this compound are simple, the move towards site-specific techniques is essential for producing well-defined, functional protein conjugates for advanced research and therapeutic development.
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
- 3. AviTrap: A novel solution to achieve complete biotinylation | PLOS One [journals.plos.org]
- 4. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Site-Specific Labeling of Proteins Using Unnatural Amino Acids | Semantic Scholar [semanticscholar.org]
- 6. Orthogonal spin labeling and pulsed dipolar spectroscopy for protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Biotinylation: A Comparative Analysis of Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of protein biotinylation is paramount for the success of numerous downstream applications, from affinity purification to sophisticated cellular imaging. This guide provides an objective comparison of mass spectrometry-based techniques and traditional biochemical assays for confirming and quantifying biotinylation. We present supporting experimental data, detailed protocols, and visual workflows to empower you to make informed decisions for your experimental design.
The covalent attachment of biotin (B1667282) to a protein of interest is a powerful and versatile tool in modern life sciences. However, the success of any biotin-based workflow hinges on the accurate confirmation and, often, quantification of this modification. While mass spectrometry (MS) has emerged as a gold standard for detailed protein analysis, a variety of other well-established methods offer practical alternatives. This guide will dissect the strengths and weaknesses of these approaches, providing a clear path to robust and reliable biotinylation validation.
At a Glance: Comparison of Biotinylation Validation Methods
To facilitate a quick and easy comparison, the following table summarizes the key performance indicators for the most common biotinylation validation techniques.
| Method | Principle | Primary Output | Sensitivity | Specificity | Quantitative? | Throughput | Relative Cost | Time |
| Mass Spectrometry (MS) | ||||||||
| Conventional (Protein-level enrichment) | Enrichment of biotinylated proteins followed by LC-MS/MS analysis of peptides. | Identification of biotinylated proteins. | Moderate | Moderate to High (Contamination can be an issue) | Semi-quantitative (Spectral counting) | Low to Medium | High | High |
| Direct Detection of Biotinylated Peptides (DiDBiT) | Digestion of total protein followed by enrichment of biotinylated peptides for LC-MS/MS. | Identification of biotinylated proteins and specific biotinylation sites. | High (~200-fold higher than conventional MS)[1][2][3][4] | High | Yes (Label-free or isotopic labeling) | Medium | High | High |
| Quantitative MS (SILAC/Label-Free) | Isotopic labeling or label-free approaches to compare biotinylation levels between samples. | Relative or absolute quantification of biotinylation. | High | High | Yes (Highly accurate) | Medium | High | High |
| Biochemical Assays | ||||||||
| Western Blot | Detection of biotinylated proteins on a membrane using streptavidin-HRP. | Presence and apparent molecular weight of biotinylated proteins. | Moderate (ng to pg range)[5][6] | Moderate (Cross-reactivity can occur) | Semi-quantitative | Low | Low to Medium | Medium |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilization of biotinylated protein and detection with streptavidin-HRP. | Quantification of biotinylated protein. | High (pg to ng/mL range)[7][8][9] | High | Yes | High | Medium | Medium |
| HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay | Colorimetric assay based on the displacement of HABA from avidin (B1170675) by biotin. | Molar ratio of biotin to protein. | Low (µM range)[10][11][12] | Low (Interference from free biotin) | Yes | High | Low | Low |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each validation method, complete with step-by-step experimental protocols to guide your laboratory work.
Mass Spectrometry-Based Methods
Mass spectrometry offers unparalleled depth in the analysis of biotinylated proteins, providing not only confirmation of the modification but also precise localization of the biotinylated residue.
Conventional Mass Spectrometry (Protein-Level Enrichment)
This traditional approach involves the enrichment of intact biotinylated proteins using streptavidin-coated beads prior to enzymatic digestion and LC-MS/MS analysis. While effective for identifying biotinylated proteins, it can suffer from the co-purification of non-specific interactors and may not definitively identify the biotinylated peptides themselves.
-
Cell Lysis and Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-conjugated agarose (B213101) or magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
On-Bead Digestion: Perform in-solution or on-bead tryptic digestion of the captured proteins.
-
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin. Desalt the resulting peptides using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the enriched proteins.
Direct Detection of Biotinylated Peptides (DiDBiT)
The DiDBiT method significantly enhances the detection of biotinylated peptides by reversing the traditional workflow. Total proteins are first digested into peptides, and then the biotinylated peptides are enriched. This reduces sample complexity and dramatically increases the chances of identifying the modified peptides.[1][2][3][4]
-
Cell Lysis and Protein Digestion: Lyse cells and digest the entire proteome into peptides using an appropriate protease (e.g., trypsin).
-
Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-coated beads to capture the biotinylated peptides.
-
Washing: Wash the beads thoroughly to remove the vast excess of non-biotinylated peptides.
-
Elution of Biotinylated Peptides: Elute the bound biotinylated peptides from the beads using a stringent, denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA).
-
LC-MS/MS Analysis: Analyze the enriched biotinylated peptides directly by LC-MS/MS.
-
Data Analysis: Search the MS/MS data with a variable modification corresponding to the mass of the biotin tag on potential amino acid residues (e.g., lysine).
Quantitative Mass Spectrometry
For studies requiring the comparison of biotinylation levels across different conditions, quantitative MS approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) are employed.
-
Cell Culture and Labeling: Culture two cell populations in parallel, one in "light" medium containing normal amino acids and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
Biotinylation and Treatment: Perform the biotinylation reaction and any experimental treatments on both cell populations.
-
Cell Lysis and Mixing: Lyse the "light" and "heavy" cell populations separately, and then mix the lysates in a 1:1 ratio based on total protein concentration.
-
Protein Digestion and Peptide Enrichment: Proceed with either the conventional (protein enrichment) or DiDBiT (peptide enrichment) workflow as described above.
-
LC-MS/MS Analysis: Analyze the mixed peptide sample by LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptide pairs with a specific mass shift and quantify the relative abundance of the "heavy" and "light" forms, representing the relative biotinylation levels between the two conditions.
-
Sample Preparation: Prepare individual samples for each experimental condition following either the conventional or DiDBiT workflow.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS, ensuring consistent chromatographic conditions.
-
Data Analysis: Utilize LFQ software to align the chromatograms from all runs and compare the peak intensities or spectral counts of the identified biotinylated peptides across the different samples to determine their relative abundance.
Alternative Validation Methods: Biochemical Assays
While mass spectrometry provides the most detailed information, traditional biochemical assays offer accessible, lower-cost alternatives for routine validation.
Western Blot
Western blotting is a widely used technique to confirm the presence and estimate the molecular weight of biotinylated proteins.
-
Protein Separation: Separate the protein sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Avoid using milk if detecting endogenous biotinylated proteins, as it contains biotin.[13]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.
-
Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.
-
Detection: Add a chemiluminescent HRP substrate and detect the signal using X-ray film or a digital imager. The sensitivity of this method can be increased up to 110-fold by using a biotinylated secondary antibody followed by streptavidin-PolyHRP.[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying the amount of biotinylated protein in a sample.
-
Coating: Coat the wells of a microplate with the biotinylated protein sample.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.
-
Streptavidin-HRP Incubation: Add a streptavidin-HRP conjugate to the wells and incubate.
-
Washing: Wash the wells to remove unbound conjugate.
-
Substrate Addition: Add a colorimetric or fluorometric HRP substrate.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of biotinylated protein. The dynamic range of an ELISA is the range of antigen concentrations that can be accurately measured.
HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a simple, colorimetric method for estimating the molar ratio of biotin to protein.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin. The HABA-avidin complex has a characteristic absorbance at 500 nm.
-
Sample Addition: Add the biotinylated protein sample to the HABA/avidin solution.
-
Displacement Reaction: Biotin displaces HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Absorbance Measurement: Measure the change in absorbance at 500 nm.
-
Calculation: Calculate the amount of biotin in the sample based on the decrease in absorbance, and subsequently determine the biotin-to-protein molar ratio. This assay has a detection range of approximately 2 to 16 µM of biotin.[11][12]
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows for biotinylation validation.
Figure 1. Overview of biotinylation validation workflows.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. ELISA Dynamic Range - Creative Diagnostics [creative-diagnostics.com]
- 9. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. anaspec.com [anaspec.com]
- 12. SensoLyte® HABA Biotin Quantitation Kit Colorimetric, Large size - 1 kit, 1 kit | Labscoop [labscoop.com]
- 13. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
A Head-to-Head Comparison: N-Boc-Biotinylethylenediamine vs. Sulfo-NHS-Biotin for Cell Surface Labeling
In the realm of cellular biology and drug development, the precise labeling of cell surface proteins is a cornerstone technique for studying protein trafficking, dynamics, and interactions. Biotinylation, the process of attaching biotin (B1667282) to a protein, followed by detection with streptavidin conjugates, is a widely adopted method due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is critical for the success of these experiments. This guide provides an objective comparison between two biotinylation reagents, N-Boc-Biotinylethylenediamine and Sulfo-NHS-Biotin, to assist researchers in selecting the optimal tool for their cell surface labeling needs.
Overview of the Reagents
This compound is a biotin derivative containing a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group renders the amine unreactive until it is removed through an acidic deprotection step. The exposed primary amine can then be conjugated to a target molecule, typically through a carboxyl group, using a coupling agent like EDC. This makes this compound an indirect labeling reagent, as it requires chemical modification before it can be used to label a cell surface molecule. This multi-step approach allows for the construction of custom biotinylation probes.
Sulfo-NHS-Biotin (Sulfosuccinimidyl-2'-[biotinamido]-2-ethyl-1,3-dithiopropane) is an amine-reactive biotinylation reagent that contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester. This ester group readily reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. The inclusion of a sulfonate group on the NHS ring makes the reagent water-soluble and membrane-impermeable. These characteristics make Sulfo-NHS-Biotin a highly efficient and specific reagent for the direct labeling of cell surface proteins.
Chemical Properties and Labeling Strategy
A fundamental difference between the two reagents lies in their chemical reactivity and the resulting workflow for cell surface labeling.
| Feature | This compound | Sulfo-NHS-Biotin |
| Reactivity | Requires deprotection to expose a reactive primary amine. | Contains a highly reactive Sulfo-NHS ester that targets primary amines. |
| Solubility | Soluble in organic solvents like DMSO and DMF. | Water-soluble. |
| Membrane Permeability | Potentially membrane-permeable depending on the final construct. | Membrane-impermeable due to the charged sulfo group. |
| Labeling Strategy | Indirect, multi-step (deprotection followed by conjugation). | Direct, one-step labeling of cell surface proteins. |
| Target Functional Group | Carboxyl groups (after deprotection and with a coupling agent like EDC). | Primary amines (e.g., lysine side chains). |
Experimental Data Summary
The following table summarizes key quantitative data related to the use of these reagents in cell surface labeling contexts.
| Parameter | This compound Approach | Sulfo-NHS-Biotin | Reference |
| Typical Concentration | Variable (depends on the specific application after deprotection) | 0.1 - 1.0 mg/mL | |
| Reaction Time | Deprotection: 30 min - 1 hr; Conjugation: 2 hrs - overnight | 30 minutes on ice | |
| Reaction pH | Deprotection: Acidic (e.g., TFA); Conjugation: 4.5 - 7.5 | 7.0 - 8.0 | |
| Specificity for Cell Surface | Dependent on the targeting moiety it is conjugated to. | High, due to membrane impermeability. |
Experimental Protocols
Protocol 1: Indirect Cell Surface Labeling using this compound
This protocol outlines a general strategy for using this compound to create a biotinylated probe for indirect cell surface labeling. This example describes the conjugation to a carboxyl-containing targeting molecule.
A. Deprotection of this compound
-
Dissolve this compound in a suitable organic solvent.
-
Add an excess of an acid, such as trifluoroacetic acid (TFA), to the solution.
-
Incubate at room temperature for 30-60 minutes to remove the Boc protecting group.
-
Evaporate the solvent and TFA under vacuum to obtain the deprotected biotinylethylenediamine.
B. Conjugation to a Targeting Molecule (e.g., a protein with exposed carboxyl groups)
-
Dissolve the targeting molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Activate the carboxyl groups on the targeting molecule by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Incubate for 15-30 minutes at room temperature.
-
Add the deprotected biotinylethylenediamine to the activated targeting molecule solution.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
-
Purify the biotinylated probe using dialysis or size-exclusion chromatography to remove unreacted biotin and coupling reagents.
C. Cell Surface Labeling
-
Wash cells three times with ice-cold PBS.
-
Incubate the cells with the purified biotinylated probe in a suitable buffer for 30-60 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove the unbound probe.
-
The cells are now ready for downstream applications such as cell lysis and streptavidin-based detection.
Protocol 2: Direct Cell Surface Labeling using Sulfo-NHS-Biotin
This protocol describes the direct labeling of cell surface proteins using Sulfo-NHS-Biotin.
-
Wash cells three times with ice-cold PBS (phosphate-buffered saline), pH 7.4.
-
Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.
-
Add the Sulfo-NHS-Biotin solution to the cell suspension.
-
Incubate the reaction on ice for 30 minutes with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubating for 15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove any unreacted or quenched biotinylation reagent.
-
The biotinylated cells are now ready for lysis and subsequent analysis.
Visualizing the Workflows
Caption: Workflow for indirect cell surface labeling using this compound.
Assessing the Stability of the N-Boc-Biotinylethylenediamine Linkage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin (B1667282) to biomolecules is a cornerstone technique in a vast array of life science research and diagnostic applications. The choice of biotinylation reagent, and consequently the chemical linkage it forms, is critical to the success of these applications, directly impacting the stability and reliability of the resulting conjugate. This guide provides a comprehensive assessment of the stability of the linkage formed by N-Boc-Biotinylethylenediamine and compares it with other common biotinylation strategies. While direct quantitative, side-by-side comparative studies on the stability of this compound are not extensively available in the public domain, this guide synthesizes established chemical principles and provides detailed protocols for researchers to generate such comparative data in their own laboratories.
Understanding the this compound Linkage
This compound is a popular reagent for introducing a biotin moiety onto a biomolecule. The linkage consists of two key features: a stable amide bond and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the terminal amine. This dual nature allows for a stable biotin conjugate that can be subsequently deprotected to reveal a primary amine for further chemical modification.
Chemical Stability Profile
The stability of the this compound linkage is primarily dictated by the individual stabilities of the amide bond and the Boc-protected amine.
Amide Bond Stability: The amide bond connecting the biotin to the ethylenediamine (B42938) linker is generally very stable under a wide range of conditions. Amide bonds are resistant to hydrolysis at neutral and moderately basic pH. However, they can be cleaved under harsh acidic or basic conditions, typically requiring elevated temperatures. In the context of most biological applications, which are conducted at or near physiological pH (7.4), the amide bond of the biotin-ethylenediamine linker is considered highly stable.
Boc Protecting Group Stability: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic and nucleophilic environments. However, it is designed to be readily cleaved under acidic conditions. The kinetics of Boc deprotection are dependent on the strength of the acid and the temperature. This acid lability is a key feature of the reagent, allowing for selective deprotection of the terminal amine. However, it also represents a potential instability if the biotinylated molecule is to be used in acidic environments.
Potential Enzymatic Instability
While the amide bond is chemically robust, it can be a substrate for certain enzymes. Proteases and amidases present in biological samples, such as cell lysates or serum, have the potential to cleave the amide linkage between biotin and the ethylenediamine spacer. The rate of this enzymatic degradation is dependent on the specific enzymes present and the accessibility of the amide bond.
Comparison with Alternative Biotinylation Linkages
To provide a comprehensive understanding of the this compound linkage, it is essential to compare its stability with other commonly used biotinylation reagents.
| Linkage Type | Reagent Example | Bond Formed | Key Stability Characteristics |
| Amide (Boc-protected amine) | This compound | Amide | Boc group: Labile to acid. Amide bond: Generally stable, but potentially susceptible to enzymatic cleavage. |
| Amide (NHS Ester Chemistry) | NHS-Biotin | Amide | Stable across a broad pH range. Potential for enzymatic cleavage. |
| Ester | Biotin-BMCC | Ester | Susceptible to hydrolysis, especially at basic pH. More labile than amide bonds. |
| Disulfide | NHS-SS-Biotin | Disulfide | Cleavable by reducing agents (e.g., DTT, TCEP), offering a reversible biotinylation strategy. |
Table 1: Comparative Stability of Common Biotinylation Linkages. This table provides a qualitative comparison of the stability of different biotinylation linkages. Quantitative data can be generated using the experimental protocols outlined below.
Experimental Protocols for Stability Assessment
To facilitate the direct comparison of this compound with other biotinylation reagents, the following detailed experimental protocols are provided.
Experimental Protocol 1: Assessment of Chemical Stability by HPLC
Objective: To quantify the stability of the biotinylation linkage under different pH conditions.
Materials:
-
Biotinylated molecule of interest (e.g., a peptide or protein)
-
Alternative biotinylated control molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
HPLC system with a C18 column and UV detector
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Sample Preparation: Prepare stock solutions of the biotinylated molecules in an appropriate buffer (e.g., PBS).
-
Incubation: Aliquot the stock solutions into separate tubes for each pH condition (4.0, 7.4, and 9.0). Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove an aliquot from each incubation tube.
-
Quenching: Immediately quench any potential reaction by adding a small volume of a neutralizing buffer or by flash freezing in liquid nitrogen.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the intact biotinylated molecule from any degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptides/proteins).
-
-
Data Analysis: Quantify the peak area of the intact biotinylated molecule at each time point. Calculate the percentage of intact molecule remaining relative to the time 0 sample. Plot the percentage of intact molecule versus time to determine the degradation kinetics.
Experimental Protocol 2: Assessment of Enzymatic Stability
Objective: To evaluate the stability of the biotinylation linkage in the presence of enzymes.
Materials:
-
Biotinylated molecule of interest
-
Alternative biotinylated control molecule
-
Relevant biological matrix (e.g., cell lysate, serum) or purified enzyme (e.g., a protease or amidase)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation: Prepare solutions of the biotinylated molecules in the incubation buffer.
-
Enzymatic Reaction: Add the biological matrix or purified enzyme to the biotinylated molecule solutions. Include a control sample without the enzyme/matrix.
-
Incubation: Incubate the samples at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points: At designated time points, remove an aliquot from each reaction tube.
-
Quenching: Stop the enzymatic reaction by adding a protease inhibitor cocktail or by heat inactivation (if appropriate for the molecule of interest).
-
HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1 to quantify the amount of intact biotinylated molecule remaining.
-
Data Analysis: Calculate the percentage of intact molecule remaining at each time point and compare the stability in the presence and absence of the enzyme/matrix.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a biotinylation linkage.
Caption: Workflow for assessing the stability of biotinylation linkages.
Conclusion
The this compound linkage offers the advantage of a stable amide bond for robust biotinylation, coupled with the flexibility of a removable Boc protecting group for subsequent modifications. The primary stability concern for this linkage is its susceptibility to acidic conditions, which will cleave the Boc group. While the amide bond is generally stable, potential enzymatic degradation should be considered for applications involving complex biological matrices. For applications requiring absolute stability across a wide pH range and in diverse biological environments, an alternative such as an NHS-ester based amide linkage might be preferable. Conversely, for applications where controlled release is desired, cleavable disulfide or ester linkages could be more suitable. By utilizing the provided experimental protocols, researchers can generate the necessary quantitative data to make informed decisions about the most appropriate biotinylation strategy for their specific needs.
The Crucial Role of Spacer Arm Length in Biotin-Avidin Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging the high-affinity biotin-avidin interaction, optimizing experimental design is paramount. A frequently overlooked yet critical parameter is the length of the spacer arm that links biotin (B1667282) to a molecule of interest. This guide provides a comprehensive comparison of how different spacer arm lengths affect binding efficiency, supported by experimental data and detailed protocols.
The interaction between biotin and avidin (B1170675) (or its bacterial analog, streptavidin) is one of the strongest non-covalent bonds known in nature, making it an invaluable tool in a vast array of biological assays, including ELISAs, Western blotting, immunoprecipitation, and affinity purification. However, the biotin-binding site on the avidin protein is located approximately 9 Å below its surface.[1][2] This structural feature can lead to significant steric hindrance, preventing the biotin moiety from efficiently reaching its binding pocket, especially when biotin is attached to bulky molecules. The introduction of a spacer arm between biotin and the target molecule mitigates this issue, dramatically improving binding efficiency.[1][2]
Impact of Spacer Arm Length on Binding Performance
Longer spacer arms generally lead to enhanced biotin-avidin binding by providing the flexibility needed to overcome steric hindrance.[1][2] This is particularly crucial when large molecules, such as enzymes or antibodies, are conjugated to either the biotin or the avidin.
A study investigating the influence of spacer arm length on the performance of a biotinylated microplate for a competitive biotin assay demonstrated a clear correlation between increasing spacer arm length and an improved dose-response curve.[3] This suggests that longer spacers allow for more efficient binding of enzyme-labeled streptavidin.[3]
Comparative Data of Biotinylation Reagents
The following table summarizes the spacer arm lengths of several common biotinylation reagents and their qualitative impact on binding performance in an assay format.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Performance |
| PFP-biotin | 0.96 | Lower |
| NHS-biotin | 1.35 | Moderate |
| Sulfo-NHS-LC-biotin | 2.24 | Good |
| NHS-LC-LC-biotin | 3.05 | Excellent |
Data adapted from a study on biotinylated microplates for biotin assay.[3]
The "LC" in the reagent names stands for "long chain," indicating the presence of a spacer. As the data illustrates, reagents with longer spacer arms, such as NHS-LC-LC-biotin, provide superior results in assays requiring the binding of a large conjugate like enzyme-labeled streptavidin.
Visualizing the Impact of Spacer Arm Length
The following diagrams illustrate the concept of steric hindrance and how spacer arms of varying lengths can influence the accessibility of the biotin-binding site on avidin.
Caption: Short spacer arms can lead to steric hindrance, preventing biotin from efficiently reaching the avidin binding pocket.
Caption: Long spacer arms provide flexibility, allowing biotin to bypass steric obstacles and bind effectively.
Experimental Protocol: Evaluating Spacer Arm Impact via Competitive ELISA
This protocol outlines a method to compare the binding efficiency of biotinylation reagents with different spacer arm lengths. The principle is based on the competition between free biotin and biotin immobilized on a microplate for binding to a fixed amount of HRP-streptavidin.
Materials
-
96-well amine-binding microplates
-
Biotinylation reagents with varying spacer arm lengths (e.g., NHS-biotin, Sulfo-NHS-LC-biotin)
-
Horseradish peroxidase (HRP)-conjugated streptavidin
-
Biotin standards
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution for HRP (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Workflow
Caption: Experimental workflow for comparing biotinylation reagents with varying spacer arm lengths.
Detailed Steps
-
Plate Biotinylation : Dissolve biotinylation reagents with different spacer arms in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1.5 x 10⁻⁵ mol/L. Add 100 µL of the respective solutions to the wells of an amine-binding microplate. Incubate overnight at 4°C.
-
Washing : Discard the biotinylation solution and wash the wells three times with wash buffer.
-
Blocking : Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to block any remaining active sites.
-
Washing : Discard the blocking buffer and wash the wells three times with wash buffer.
-
Competitive Binding : Add 50 µL of biotin standard solutions (at various concentrations) to the wells. Immediately add 50 µL of HRP-streptavidin solution (e.g., 0.1 µg/mL in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing : Discard the solution and wash the wells five times with wash buffer.
-
Detection : Add 100 µL of HRP substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction : Add 100 µL of stop solution to each well.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis : Plot the absorbance values against the concentration of free biotin to generate a dose-response curve for each spacer arm length. A steeper curve indicates a more sensitive assay, reflecting more efficient binding of HRP-streptavidin to the immobilized biotin.
Conclusion and Recommendations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biotinylation: N-Boc-Biotinylethylenediamine vs. NHS-Activated Biotin Esters
In the realm of life sciences research, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for detection, purification, and interaction studies. The high-affinity interaction between biotin and streptavidin provides a versatile and robust tool for scientists. The choice of biotinylation reagent is critical and depends on the available functional groups on the target molecule and the desired experimental outcome.
This guide provides an objective comparison between two common strategies for biotinylation: the use of N-Boc-Biotinylethylenediamine for labeling carboxyl groups and the use of N-hydroxysuccinimide (NHS)-activated biotin esters for labeling primary amines. We present supporting experimental methodologies and a framework for quantitative analysis to aid researchers in selecting the optimal reagent for their specific needs.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is primarily dictated by the target functional groups on the biomolecule of interest. This compound, after deprotection, presents a primary amine for conjugation, making it suitable for labeling molecules with accessible carboxyl groups (e.g., aspartic acid, glutamic acid residues, or the C-terminus of proteins). In contrast, NHS-activated biotins are designed to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus).
| Feature | This compound (after deprotection) | NHS-Activated Biotin (e.g., Sulfo-NHS-LC-Biotin) |
| Target Functional Group | Carboxylic acids (-COOH) | Primary amines (-NH2) |
| Reaction Chemistry | Carbodiimide-mediated amide bond formation (e.g., with EDC) | Nucleophilic acyl substitution |
| Reaction pH | Typically acidic to neutral (pH 4.5-7.5) for EDC coupling | Typically neutral to slightly alkaline (pH 7-9) |
| Multi-step Process | Yes (Boc deprotection followed by conjugation) | No (Direct conjugation) |
| Potential for Side Reactions | Protein polymerization if not optimized (crosslinking of carboxyl and amine groups on different protein molecules) | Hydrolysis of the NHS ester in aqueous solutions |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Carboxyl Groups using this compound
This protocol involves a two-stage process: the deprotection of the Boc group from this compound to yield biotin ethylenediamine (B42938), followed by the EDC-mediated conjugation of the biotin derivative to a protein.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Protein with accessible carboxyl groups (e.g., Bovine Serum Albumin - BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for stabilization of the active ester)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate Buffered Saline (PBS)
-
Desalting column
Procedure:
Stage 1: Deprotection of this compound
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of a 1:1 solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under vacuum to yield biotin ethylenediamine TFA salt.
Stage 2: EDC-Mediated Protein Biotinylation
-
Dissolve the protein to be biotinylated in MES buffer (pH 5.5).
-
Dissolve the deprotected biotin ethylenediamine in MES buffer.
-
Add a molar excess of the biotin ethylenediamine to the protein solution.
-
(Optional) Add NHS to the reaction mixture to a final concentration of 5 mM to increase coupling efficiency.
-
Add EDC to the reaction mixture to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).
-
Remove excess biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
Protocol 2: Biotinylation of a Protein with Primary Amines using Sulfo-NHS-LC-Biotin
This protocol describes the direct biotinylation of a protein using a water-soluble NHS-activated biotin reagent.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Protein with accessible primary amines (e.g., IgG antibody)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Dissolve the protein to be biotinylated in PBS (pH 7.4) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in water or PBS.
-
Add a 20-fold molar excess of the dissolved Sulfo-NHS-LC-Biotin to the protein solution.
-
Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.
-
Remove excess non-reacted biotinylation reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
Quantitative Analysis of Biotin Incorporation
The degree of biotinylation, or the number of biotin molecules incorporated per protein molecule, can be determined using various methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method.
HABA Assay Protocol
-
Prepare a HABA/Avidin solution in PBS.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known concentration of the biotinylated protein to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm after the reading stabilizes (A500_final).
-
The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Data Presentation: Representative Quantitative Results
The following table presents representative data for the biotinylation of a model protein (e.g., BSA, ~66.5 kDa) using the two described methods. The degree of biotinylation was quantified using the HABA assay.
| Biotinylation Reagent | Target Protein | Reagent:Protein Molar Ratio | Moles of Biotin per Mole of Protein |
| Biotin Ethylenediamine (from N-Boc) + EDC | BSA | 50:1 | 3-5 |
| Biotin Ethylenediamine (from N-Boc) + EDC | BSA | 100:1 | 6-8 |
| Sulfo-NHS-LC-Biotin | BSA | 20:1 | 4-6 |
| Sulfo-NHS-LC-Biotin | BSA | 50:1 | 8-12 |
Note: The efficiency of the this compound method is dependent on the efficiency of both the deprotection and the EDC coupling steps. The data for this method is illustrative of expected outcomes based on the reaction chemistry.
Signaling Pathway and Logical Relationship Diagram
The choice of biotinylation strategy is dependent on the available functional groups on the target protein, which is a fundamental consideration in experimental design.
Conclusion
Both this compound (after deprotection and with EDC coupling) and NHS-activated biotin esters are effective reagents for biotinylating proteins. The optimal choice depends on the specific application and the nature of the target molecule.
-
This compound is the reagent of choice when targeting carboxylic acid groups. This can be advantageous when primary amines are located in the active site of a protein, and their modification would lead to a loss of function. The two-step process requires careful optimization of both the deprotection and coupling reactions.
-
NHS-activated biotin esters are highly efficient for labeling primary amines and are available in various forms (e.g., with different spacer arm lengths and water solubility) to suit different experimental needs. The single-step reaction is generally straightforward and robust.
Quantitative analysis of biotin incorporation, for instance via the HABA assay, is a critical step to ensure the reproducibility and consistency of biotinylated reagents in downstream applications such as immunoassays, affinity purification, and cellular imaging. Researchers should carefully consider the factors outlined in this guide to select the most appropriate biotinylation strategy for their experimental goals.
A Comparative Guide to Antibody Biotinylation: NHS-Esters vs. N-Boc-Biotinylethylenediamine
For researchers, scientists, and drug development professionals, the biotinylation of antibodies is a cornerstone technique for a multitude of applications, from immunoassays to protein purification. The choice of biotinylating reagent is critical and can significantly influence the outcome of an experiment. This guide provides an objective comparison between the widely-used N-hydroxysuccinimide (NHS)-ester based biotinylation reagents and a potential alternative approach using N-Boc-Biotinylethylenediamine.
Comparison of Biotinylation Reagents
The primary difference between these two classes of reagents lies in their reactivity and the workflow required for antibody conjugation. NHS-esters react directly with primary amines on the antibody, whereas this compound requires a deprotection step to expose a reactive amine before it can be attached to the antibody.
| Feature | NHS-Ester Biotin (B1667282) Reagents | This compound (Hypothetical Workflow) |
| Reactivity | Directly reacts with primary amines (lysine residues, N-terminus) to form stable amide bonds. | Requires deprotection of the Boc group to reveal a primary amine, which then needs to be activated or conjugated to the antibody. |
| Workflow | Single-step reaction of activated biotin with the antibody. | Multi-step process: 1. Boc deprotection. 2. Activation of the now free amine or the antibody. 3. Conjugation reaction. |
| Specificity | Targets available primary amines, which can be numerous and randomly distributed on the antibody surface. | Potentially allows for more controlled, site-specific labeling if combined with other cross-linking chemistries after deprotection. |
| Reaction pH | Optimal at pH 7-9 for efficient reaction with primary amines.[1] | The deprotection step is typically performed under acidic conditions. The subsequent conjugation step would depend on the chosen cross-linking chemistry. |
| Ease of Use | Generally straightforward, with many commercially available kits.[2] | More complex due to the additional deprotection and potential activation steps. |
| Potential for Cross-Reactivity | Dependent on the degree of labeling; excessive labeling can lead to loss of antibody activity. | Potentially lower, as a more controlled labeling process could be designed to minimize modification of the antigen-binding sites. |
Experimental Protocols
Protocol 1: Antibody Biotinylation using NHS-Ester Biotin
This protocol is a generalized procedure for labeling antibodies with an NHS-ester of biotin.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
NHS-Biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved NHS-Biotin to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-Biotin. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Characterization: Determine the degree of biotinylation and protein concentration. The biotinylated antibody is now ready for use.
Protocol 2: Hypothetical Protocol for Antibody Labeling using this compound
This hypothetical protocol outlines the steps that would be necessary to use this compound for antibody labeling, assuming a subsequent cross-linking step.
Part A: Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution to cleave the Boc protecting group.[3]
-
Incubate for 1-2 hours at room temperature.
-
Evaporate the DCM and TFA under reduced pressure.
-
Neutralize the resulting biotinylethylenediamine salt with a sodium bicarbonate solution to obtain the free amine.
-
Purify the biotinylethylenediamine.
Part B: Antibody Conjugation
The deprotected biotinylethylenediamine now has a free primary amine. This can be conjugated to an antibody through various cross-linking strategies. One common method is to use a bifunctional crosslinker like glutaraldehyde (B144438) or to activate the carboxyl groups on the antibody using EDC/NHS chemistry.
Materials:
-
Deprotected biotinylethylenediamine
-
Antibody
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
Procedure:
-
Antibody Activation: Dissolve the antibody in Activation Buffer. Add EDC and NHS to activate the carboxyl groups on the antibody. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess EDC and NHS using a desalting column, exchanging the antibody into Coupling Buffer.
-
Conjugation: Immediately add the deprotected biotinylethylenediamine to the activated antibody solution.
-
Incubation: Incubate for 2 hours at room temperature with gentle stirring.
-
Quenching and Purification: Quench any remaining active sites and purify the biotinylated antibody as described in Protocol 1.
Visualizing the Workflows and Applications
To better illustrate the processes and their applications, the following diagrams are provided.
Caption: Workflow for NHS-Ester Biotinylation.
Caption: Hypothetical this compound Workflow.
Caption: Immunoassay using a biotinylated antibody.
Conclusion
NHS-ester-based biotinylation remains the most common and straightforward method for labeling antibodies. It is a robust technique suitable for a wide range of applications. The hypothetical use of this compound presents a more complex, multi-step workflow. However, this approach could theoretically offer greater control over the labeling process, potentially leading to more homogenous and site-specifically labeled antibody conjugates. The choice of reagent will ultimately depend on the specific experimental needs, the desired level of control over the conjugation chemistry, and the resources available. For most standard applications, the well-established NHS-ester methods provide a reliable and efficient solution.
References
A Comparative Guide to Amine-Reactive Biotinylation Reagents in Proteomics: A Focus on N-Boc-Biotinylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomic research, the specific labeling and subsequent enrichment of proteins are critical steps for understanding complex biological systems. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, remains a cornerstone technique for applications ranging from affinity purification to cell surface protein profiling. This guide provides a comparative overview of amine-reactive biotinylation reagents, with a special focus on N-Boc-Biotinylethylenediamine and its place among more established alternatives like NHS- and Sulfo-NHS-biotin.
Introduction to Amine-Reactive Biotinylation
Amine-reactive biotinylation reagents primarily target the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction, typically carried out at a slightly alkaline pH, results in a stable amide bond. The choice of biotinylation reagent can significantly impact the outcome of an experiment, influencing factors such as labeling efficiency, cell permeability, and the ease of downstream processing.
Performance Comparison of Biotinylation Reagents
Table 1: Comparison of Common Amine-Reactive Biotinylation Reagents
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin |
| Reactive Group | Primary Amine (after Boc deprotection) | N-Hydroxysuccinimide (NHS) ester | Sulfated N-Hydroxysuccinimide (Sulfo-NHS) ester |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Cell Permeability | Permeable | Permeable | Impermeable |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble |
| Spacer Arm Length | Variable depending on synthesis | Variable options available | Variable options available |
| Cleavability | Non-cleavable | Non-cleavable (standard) or cleavable (e.g., NHS-SS-Biotin) | Non-cleavable (standard) or cleavable (e.g., Sulfo-NHS-SS-Biotin) |
| Reaction pH | Requires deprotection step, then alkaline pH for amine reaction | pH 7-9 | pH 7-9 |
Note: The performance characteristics of this compound are inferred from its chemical structure. Empirical data from direct comparative studies is needed for definitive performance assessment.
Experimental Protocols
Detailed experimental protocols for this compound in proteomics are not extensively published. However, a general workflow can be adapted from standard biotinylation procedures. The key differentiating step is the removal of the Boc (tert-butyloxycarbonyl) protecting group to expose the reactive primary amine.
General Protocol for Protein Biotinylation using this compound (Hypothetical)
-
Deprotection of this compound: The Boc group is typically removed under acidic conditions (e.g., using trifluoroacetic acid, TFA), which may require careful optimization to avoid protein denaturation.
-
Coupling to Protein: After deprotection and neutralization, the now reactive biotinylethylenediamine is coupled to the target protein, which has been activated to present a suitable reactive group (e.g., a carboxyl group activated with EDC/NHS chemistry). This two-step process is a notable difference from the direct reaction of NHS-biotin with primary amines.
-
Quenching: The reaction is stopped by adding a quenching buffer containing free primary amines (e.g., Tris or glycine).
-
Removal of Excess Reagent: Unreacted biotinylation reagent is removed by dialysis or size-exclusion chromatography.
-
Downstream Analysis: The biotinylated proteins are then ready for affinity purification using avidin (B1170675) or streptavidin resins, followed by mass spectrometry analysis.
Standard Protocol for Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is well-established for labeling proteins on the surface of living cells.
-
Cell Preparation: Wash cells with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Biotinylation: Incubate cells with Sulfo-NHS-Biotin (typically 0.5-1 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., PBS containing 100 mM glycine (B1666218) or Tris).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated cell surface proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins. For reagents with a cleavable spacer arm (e.g., Sulfo-NHS-SS-Biotin), elution is performed with a reducing agent like DTT. For non-cleavable linkers, harsh conditions such as boiling in SDS-PAGE sample buffer are required.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are then digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS.
Visualizing the Workflow and Reagents
To better understand the processes and molecules involved, the following diagrams have been generated using Graphviz.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for proteomics using biotinylation.
Conclusion
The selection of a biotinylation reagent is a critical decision in the design of proteomics experiments. While NHS- and Sulfo-NHS-biotin are well-characterized and widely used reagents with a wealth of supporting literature and established protocols, this compound represents a potential alternative with distinct chemical properties. Its primary amine reactive group, exposed after a deprotection step, offers a different approach to protein labeling compared to the direct reaction of NHS esters. However, the lack of direct comparative studies necessitates careful consideration and optimization by researchers wishing to employ this reagent. Future studies providing quantitative comparisons of this compound with other biotinylation reagents will be invaluable to the proteomics community for making informed decisions on the most appropriate tool for their specific research questions.
Safety Operating Guide
Prudent Disposal of N-Boc-Biotinylethylenediamine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Boc-Biotinylethylenediamine (CAS 225797-46-6), a biotinylated reagent frequently used in life science research. Adherence to these procedures is vital for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not consistently available, the chemical nature of the compound—a Boc-protected amine and a biotinylated derivative—necessitates that it be handled as a hazardous chemical waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted systematically. This involves careful segregation, containment, and labeling to mitigate risks.
-
Waste Segregation:
-
Isolate all waste containing this compound from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated consumables such as pipette tips, weighing boats, gloves, and absorbent pads.
-
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a dedicated, durable, and sealable hazardous waste container. The container should be clearly labeled.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, leak-proof container designated for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix incompatible waste streams.[2]
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "225797-46-6."
-
An approximate concentration and quantity of the waste.
-
-
Keep the waste container securely closed when not in use.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, away from general laboratory traffic, and ideally within secondary containment to manage any potential leaks.
-
-
Final Disposal:
-
Do not attempt to neutralize or treat the chemical waste within the laboratory.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean: Clean the spill area with an appropriate detergent and water, collecting all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Boc-Biotinylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling N-Boc-Biotinylethylenediamine and its analogs.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and after use. | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
